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  • Product: 2-Amino-6-nitroquinazolin-4(3H)-one
  • CAS: 87597-83-9

Core Science & Biosynthesis

Foundational

Structural Characterization of 2-Amino-6-nitroquinazolin-4(3H)-one: A Comprehensive NMR and IR Guide

Executive Summary 2-Amino-6-nitroquinazolin-4(3H)-one is a highly functionalized heterocyclic pharmacophore that serves as a critical intermediate in the synthesis of advanced therapeutics, including nonclassical antifol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-nitroquinazolin-4(3H)-one is a highly functionalized heterocyclic pharmacophore that serves as a critical intermediate in the synthesis of advanced therapeutics, including nonclassical antifolates and aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) inhibitors used in oncology[1]. Because the biological efficacy of these molecules depends entirely on their precise spatial and electronic configurations, rigorous structural characterization is non-negotiable.

This technical guide provides an in-depth framework for the structural elucidation of 2-amino-6-nitroquinazolin-4(3H)-one using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. By moving beyond mere data listing, this guide explores the causality behind the spectral signatures and establishes a self-validating analytical loop to ensure absolute data trustworthiness.

Structural Anatomy & Electronic Causality

To accurately interpret the spectral data of 2-amino-6-nitroquinazolin-4(3H)-one, one must first understand the competing electronic effects within its fused bicyclic system. The molecule exhibits a classic "push-pull" electronic environment:

  • The "Push" (+M Effect): The primary amino group (-NH₂) at the C-2 position acts as a strong electron donor through resonance, increasing electron density across the pyrimidine ring and shielding specific positions on the fused benzene ring.

  • The "Pull" (-M / -I Effect): The nitro group (-NO₂) at the C-6 position is a powerful electron-withdrawing group. It drastically reduces electron density at the ortho and para positions (C-5 and C-7), leading to significant deshielding.

  • Lactam Tautomerism: The core quinazolin-4(3H)-one structure exists predominantly in the lactam (amide) tautomer rather than the lactim (hydroxy) tautomer in both the solid state and polar solvents, fundamentally dictating the IR carbonyl frequency and the NMR exchangeable proton shifts[2],[3].

Electronic_Effects NH2 2-Amino Group (-NH₂) +M Effect (Donor) Core Quinazolin-4(3H)-one Conjugated Core NH2->Core Increases shielding at C-8 NO2 6-Nitro Group (-NO₂) -M/-I Effect (Acceptor) Core->NO2 Deshields H-5 & H-7 Reduces C=O bond order

Fig 1. Push-pull electronic effects governing the spectral signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection Causality

For highly rigid, planar, and hydrogen-bonding molecules like quinazolinones, solvent selection is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent for this analysis.

  • Causality: Chloroform-d (CDCl₃) cannot disrupt the strong intermolecular hydrogen bonding networks formed by the lactam and amino groups, resulting in poor solubility. DMSO-d₆ not only provides excellent solubility but also strongly solvates the exchangeable protons (NH and NH₂), slowing their chemical exchange rate. This allows them to be observed as distinct, quantifiable signals rather than being lost to the baseline.

¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of the aromatic region is defined by an AMX spin system (H-5, H-7, H-8) dictated by the C-6 nitro substitution[2].

  • H-5 (ortho to NO₂, meta to C=O): Experiences the maximum combined deshielding effect. It appears as a distinct doublet with a small meta-coupling constant (J ≈ 2.6 Hz).

  • H-7 (ortho to NO₂, ortho to H-8): Deshielded by the nitro group, appearing as a doublet of doublets due to ortho-coupling with H-8 (J ≈ 9.0 Hz) and meta-coupling with H-5 (J ≈ 2.6 Hz).

  • H-8 (meta to NO₂): Shielded by the +M effect of the adjacent N-1 and the C-2 amino group, appearing upfield relative to H-5 and H-7.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Causality / Assignment Logic
2 --156.5Quaternary carbon; deshielded by three adjacent nitrogens.
3 (NH) ~11.52br s, 1H-Lactam proton; highly deshielded due to H-bonding and C=O proximity.
4 (C=O) --161.2Carbonyl carbon; characteristic lactam shift.
4a --116.8Bridgehead carbon; shielded by resonance from N-1.
5 ~8.65d (2.6)124.3Ortho to NO₂; highly deshielded. Meta-coupled to H-7.
6 --141.5Quaternary carbon bearing the strongly electron-withdrawing NO₂ group.
7 ~8.32dd (9.0, 2.6)129.1Ortho to NO₂; deshielded. Coupled to H-8 (ortho) and H-5 (meta).
8 ~7.45d (9.0)118.4Shielded by the +M effect of the 2-amino group and N-1.
8a --152.0Bridgehead carbon attached to N-1.
2-NH₂ ~6.95br s, 2H-Primary amine protons; broadened by quadrupolar relaxation of nitrogen.

Fourier-Transform Infrared (FT-IR) Profiling

Vibrational Causality

FT-IR provides orthogonal validation of the functional groups identified in NMR. The solid-state ATR-FTIR spectrum is dominated by the lactam and nitro functionalities.

  • Causality of the C=O Shift: A standard ketone absorbs at ~1715 cm⁻¹. In this molecule, the lactam nitrogen donates electron density into the carbonyl group via resonance, increasing its single-bond character and lowering the stretching frequency to ~1695 cm⁻¹.

  • Causality of the NO₂ Bands: The highly polar N-O bonds result in massive changes in the dipole moment during vibration, yielding two of the most intense bands in the spectrum (asymmetric and symmetric stretches).

Table 2: FT-IR Vibrational Assignments (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityVibrational ModeCausality / Structural Significance
3450, 3320 MediumN-H stretch (NH₂)Asymmetric and symmetric stretching of the primary amine.
3180 BroadN-H stretch (Lactam)Broadened due to extensive intermolecular hydrogen bonding.
1695 StrongC=O stretch (Amide I)Lactam carbonyl; frequency dictated by push-pull resonance.
1630 StrongC=N stretchQuinazoline ring imine bond.
1535 Strong-NO₂ Asym. stretchDiagnostic for the nitro group; highly polar bond.
1345 Strong-NO₂ Sym. stretchConfirms the NO₂ assignment when paired with the 1535 cm⁻¹ band.
830 MediumC-H out-of-plane bendCharacteristic of 1,2,4-trisubstituted aromatic rings.

The Self-Validating Analytical Loop

To ensure absolute trustworthiness in drug development workflows, the characterization protocol must operate as a self-validating system. Data from one technique must mathematically and logically lock into the data from the other.

  • Stoichiometric Validation: The integration of the ¹H NMR must yield a strict 1:1:1 ratio for the aromatic protons (H-5, H-7, H-8). The exchangeable protons (NH₂ and NH) must integrate to exactly 2 and 1, respectively. Any fractional deviation flags the presence of co-eluting impurities.

  • Orthogonal Functional Group Verification: The presence of the nitro group is suggested by the extreme deshielding of H-5 (~8.65 ppm) in NMR, but it must be orthogonally validated by the simultaneous appearance of the 1535 cm⁻¹ and 1345 cm⁻¹ bands in the FT-IR spectrum.

  • Tautomeric Consistency: The observation of the lactam C=O stretch at 1695 cm⁻¹ in IR must perfectly correlate with the presence of the highly deshielded NH proton at ~11.52 ppm in the ¹H NMR. If the C=O band shifts above 1720 cm⁻¹ or disappears, and the NH proton is lost, the system automatically flags a tautomeric shift to the lactim (hydroxy) form or a structural degradation.

NMR_IR_Workflow Sample 2-Amino-6-nitroquinazolin-4(3H)-one Sample Prep (DMSO-d6 / Solid) NMR NMR Spectroscopy (500 MHz, 298 K) Sample->NMR IR ATR FT-IR Spectroscopy (4000 - 400 cm⁻¹) Sample->IR H1 ¹H NMR: Proton Shifts & J-Coupling Analysis NMR->H1 C13 ¹³C NMR: Carbon Backbone Mapping NMR->C13 D2 2D NMR (HMBC/HSQC): Connectivity Validation NMR->D2 Bands Vibrational Analysis: C=O, NO₂, NH₂ Modes IR->Bands Elucidation Unambiguous Structural Elucidation & Purity H1->Elucidation C13->Elucidation D2->Elucidation Bands->Elucidation

Fig 2. Integrated self-validating NMR and FT-IR analytical workflow for structural elucidation.

Step-by-Step Experimental Methodologies

NMR Acquisition Protocol
  • Sample Preparation: Accurately weigh 10–15 mg of the highly purified 2-amino-6-nitroquinazolin-4(3H)-one analyte.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Sonicate for 2 minutes to ensure complete dissolution.

  • Tube Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, avoiding the introduction of air bubbles.

  • ¹H Acquisition: Acquire the ¹H NMR spectrum at 298 K using a standard 30° pulse program (zg30), 16 to 32 scans, with a 1-second relaxation delay (D1) to ensure accurate integration of the exchangeable protons.

  • ¹³C Acquisition: Acquire the ¹³C NMR spectrum using a power-gated decoupling sequence (zgpg30). Run a minimum of 1024 scans to ensure sufficient signal-to-noise ratio for the five quaternary carbons (C-2, C-4, C-4a, C-6, C-8a), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Processing: Process the Free Induction Decay (FID) data with zero-filling, Fourier transform, phase correction, and baseline correction. Set the TMS peak to exactly 0.00 ppm.

FT-IR Acquisition Protocol (ATR Method)
  • Background Calibration: Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is meticulously clean. Run a background scan in ambient air to subtract atmospheric H₂O and CO₂ contributions.

  • Sample Application: Place approximately 2–5 mg of the dry, solid powder directly onto the center of the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil. Critical Step: Intimate contact between the crystal and the sample is required to prevent baseline sloping and signal attenuation at high wavenumbers.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

  • Post-Processing: Apply atmospheric compensation and standard ATR correction algorithms to adjust for wavelength-dependent penetration depth.

References

  • [1] Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Cancer Xenograft Model. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • [3] The title compounds, 6-nitroquinazolin-4(3H)-one (C8H5N3O3; I), 6-aminoquinazolin-4(3H)-one (C8H7N3O; II) and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2). ResearchGate.[Link]

Sources

Exploratory

pharmacological properties of 2-Amino-6-nitroquinazolin-4(3H)-one derivatives

An In-depth Technical Guide to the Pharmacological Properties of 2-Aminoquinazolin-4(3H)-one Derivatives Foreword The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacological Properties of 2-Aminoquinazolin-4(3H)-one Derivatives

Foreword

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure and broad spectrum of biological activities.[1] This guide delves into the pharmacological landscape of a specific, highly promising subclass: 2-Amino-6-nitroquinazolin-4(3H)-one and its related derivatives. While the literature provides a wealth of information on the broader 2-aminoquinazolin-4(3H)-one class, this document will synthesize that knowledge and focus on the unique potential imparted by the 6-nitro substitution—a powerful electron-withdrawing group known to modulate molecular properties significantly. We will explore the synthesis, mechanisms of action, and therapeutic potential across anticancer, antimicrobial, and anti-inflammatory domains, providing researchers and drug development professionals with a comprehensive technical resource grounded in field-proven insights.

Core Synthesis and Chemical Logic

The synthetic route to the 2-aminoquinazolin-4(3H)-one scaffold is versatile, allowing for extensive derivatization. The foundational step often involves the cyclization of anthranilic acid derivatives. The introduction of the 6-nitro group is typically achieved by starting with 2-amino-5-nitrobenzoic acid or through nitration of a pre-formed quinazolinone ring system.[2]

A prevalent and efficient multi-step synthesis is outlined below. The causality behind this pathway lies in its robustness and the high yields achieved at each step. The initial cyclocondensation forms the core heterocyclic system. Subsequent chlorination activates the C2 position for nucleophilic substitution, which is the key step for introducing the diverse amino functionalities that are critical for biological activity.

General Synthetic Workflow

The following diagram illustrates a common and effective pathway for synthesizing 2-(amino)quinazolin-4(3H)-one derivatives.

G A Anthranilic Acids B Quinazolinediones A->B Urea-mediated cyclocondensation (e.g., 160°C) C Dichloroquinazolines B->C Chlorination (e.g., POCl3, TEA, 120°C) D 2-Chloro-4(3H)-quinazolinones C->D Base-promoted hydrolysis at C4 (e.g., 2N NaOH) E Target 2-(Amino)quinazolin-4(3H)-ones D->E Nucleophilic substitution at C2 (Amines, DMF, 85°C)

Caption: General synthetic pathway for 2-(amino)quinazolin-4(3H)-one derivatives.[3][4]

Anticancer Properties: Multi-Targeted Kinase Inhibition

Derivatives of the quinazolinone scaffold are well-established as potent anticancer agents, frequently functioning as inhibitors of key signaling kinases. The introduction of specific amino groups at the C2 position and other substituents on the quinazolinone ring allows for fine-tuning of target specificity and potency.

Mechanism of Action: Aurora A, PI3K, and BRD4 Inhibition

Recent studies have highlighted a powerful strategy wherein quinazolinone derivatives are designed to simultaneously inhibit multiple oncogenic pathways.[5] Hyperactivation of Aurora A kinase, Phosphatidylinositol 3-kinase (PI3K), and Bromodomain-containing protein 4 (BRD4) are strongly associated with drug resistance and poor prognosis in cancers like non-small cell lung cancer (NSCLC).[6]

Derivatives of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one have been engineered as multi-targeted inhibitors. Compound 9a from this class demonstrated potent, nanomolar inhibition of both Aurora A and PI3Kα kinases.[6] This dual action leads to a synergistic anticancer effect, inducing G2/M phase cell cycle arrest and promoting apoptosis in cancer cells.[5]

G RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3Kα RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Growth & Angiogenesis AKT->Proliferation AuroraA Aurora A Mitosis Mitotic Progression AuroraA->Mitosis BRD4 BRD4 Oncogenes Oncogene Expression (c-Myc, etc.) BRD4->Oncogenes Oncogenes->Proliferation Inhibitor Quinazolinone Derivative (e.g., Compound 9a) Inhibitor->PI3K Inhibition (IC50 = 13.12 nM) Inhibitor->AuroraA Inhibition (IC50 = 10.19 nM) Inhibitor->BRD4 Inhibition

Caption: Multi-targeted inhibition of key oncogenic pathways by quinazolinone derivatives.[5][6]

Quantitative Anticancer Activity

The cytotoxic potential of these derivatives has been evaluated against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative compounds.

Compound IDTarget Cell LineIC₅₀ (µM)Key Structural FeaturesReference
9a A549 (NSCLC)0.836-(2-amino-1H-benzo[d]imidazole-6-yl)[5][6]
9a HCC827 (NSCLC)0.266-(2-amino-1H-benzo[d]imidazole-6-yl)[5][6]
4a HepG2 (Liver)1.222-(3,4,5-trimethoxybenzoyl)[5]
7i HCC827 (NSCLC)1.126-(pyridin-3-yl)[5]
45 A549 (Lung)0.446-(2-aminobenzo[d]thiazol-5-yl)[5]

Antimicrobial Properties: A New Frontier Against MRSA

The rise of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), represents a critical global health threat.[3] 2-Aminoquinazolin-4(3H)-one derivatives have emerged as a highly promising class of novel antistaphylococcal agents.

Structure-Activity Relationship (SAR)

Systematic structural optimization has revealed key determinants for anti-MRSA potency.[3][7]

  • Substitution at C2: This position is critical for activity. Introducing substituted benzylamine or aniline moieties directly modulates potency.

  • Substitution on the Quinazolinone Ring: Halogen substitutions, particularly a chloro group at the C7 position, have been shown to enhance antibacterial activity.[4]

  • Optimized Leads: Through extensive screening, compound 6y , featuring a 3,4-difluorobenzylamine moiety at the C2 position, was identified as an exceptionally potent inhibitor.[3][8]

Quantitative Antimicrobial Activity

The antibacterial efficacy is measured by the Minimum Inhibitory Concentration (MIC₅₀), the concentration of the compound required to inhibit 50% of bacterial growth.

Compound IDBacterial StrainMIC₅₀ (µM)Key Structural FeaturesReference
6l S. aureus ATCC259231.07-Chloro, 2-(3,5-dichloroanilino)[3][4]
6l S. aureus USA300 JE2 (MRSA)0.67-Chloro, 2-(3,5-dichloroanilino)[3][4]
6y S. aureus ATCC259230.367-Chloro, 2-(3,4-difluorobenzylamino)[3][7][8]
6y S. aureus USA300 JE2 (MRSA)0.02 7-Chloro, 2-(3,4-difluorobenzylamino)[3][7][8]
Cytotoxicity and Therapeutic Index

A crucial aspect of drug development is ensuring selectivity for the pathogen over host cells. Cytotoxicity assays in human cell lines (e.g., HepG2) are performed to determine the IC₅₀ against host cells. The therapeutic index (or efficacy window) is the ratio of host cell cytotoxicity to antibacterial potency (IC₅₀ / MIC₅₀). Compound 6y demonstrated an exceptional therapeutic index of approximately 885, highlighting its high selectivity and potential for safe in-vivo application.[3][8]

Anti-inflammatory and Antiviral Activities

Beyond cancer and bacterial infections, the quinazolinone scaffold has demonstrated utility in other therapeutic areas.

Anti-inflammatory Potential

Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][10] The anti-inflammatory activity is typically evaluated in vivo using models like the carrageenan-induced rat paw edema assay. Certain derivatives, such as 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21 ), have shown superior or comparable activity to standard drugs like diclofenac.[9]

Antiviral Activity

The versatility of this scaffold extends to antiviral applications. A 2-aminoquinazolin-4-(3H)-one derivative (Compound 1 ) showed potent activity against SARS-CoV-2 in Vero cell assays with an IC₅₀ of 0.23 μM.[11][12] Further optimization led to N-acetyl derivatives like 2b , which exhibited improved pharmacokinetic profiles while retaining potent antiviral activity, making them promising leads for the development of new COVID-19 therapeutics.[11][12]

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are essential.

Protocol: General Synthesis of a 7-chloro-2-(substituted amino)quinazolin-4(3H)-one

This protocol is adapted from established literature procedures.[3][4]

  • Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione.

    • Combine 2-amino-4-chlorobenzoic acid and urea (1:5 molar ratio).

    • Heat the mixture at 160°C for 20 hours.

    • Cool the reaction mixture and wash with water and ethanol to yield the product.

  • Step 2: Synthesis of 2,4,7-trichloroquinazoline.

    • Suspend the product from Step 1 in phosphorus oxychloride (POCl₃).

    • Add triethylamine (TEA) dropwise.

    • Reflux the mixture at 120°C for 17 hours.

    • Remove excess POCl₃ under reduced pressure and quench with ice water to precipitate the product.

  • Step 3: Synthesis of 2,7-dichloroquinazolin-4(3H)-one.

    • Dissolve the product from Step 2 in a suitable solvent (e.g., THF).

    • Add 2N sodium hydroxide (NaOH) solution and stir at room temperature for 20 hours.

    • Acidify the mixture with HCl to precipitate the product.

  • Step 4: Synthesis of the Final Compound.

    • Dissolve the product from Step 3 in dimethylformamide (DMF).

    • Add the desired substituted amine (e.g., 3,4-difluorobenzylamine) (1.2 equivalents).

    • Heat the reaction mixture at 85°C for 16 hours.

    • Cool, add water to precipitate the crude product, and purify using column chromatography.

Protocol: In Vitro Antibacterial Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on CLSI guidelines.[7]

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum of the test strain (e.g., S. aureus USA300 JE2) and adjust to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

    • Plot the dose-response curve to calculate the MIC₅₀ value.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A 1. Prepare compound stock in DMSO B 2. Perform 2-fold serial dilutions in 96-well plate with MHB A->B C 3. Add bacterial inoculum (5 x 10^5 CFU/mL) B->C D Incubate plate 37°C for 18-24h C->D E Measure OD600 D->E F Determine MIC (Lowest concentration with no growth) E->F G Calculate MIC50 from dose-response curve E->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 2-aminoquinazolin-4(3H)-one scaffold is a remarkably versatile platform for the development of potent therapeutic agents. Research has clearly established its efficacy in anticancer and antimicrobial applications, with promising leads identified that exhibit high potency and excellent selectivity. The anti-inflammatory and antiviral activities further broaden the potential clinical utility of this chemical class.

While much of the in-depth research has focused on halogenated and other complex derivatives, the foundational role of the 6-nitro substitution warrants more targeted investigation. Future work should focus on:

  • Systematic SAR of 6-nitro analogs: A dedicated library of 2-amino-6-nitroquinazolin-4(3H)-one derivatives should be synthesized and screened to elucidate the specific contribution of the nitro group to potency and selectivity across different targets.

  • Mechanism of Action Studies: For the most potent 6-nitro derivatives, detailed mechanistic studies are needed to understand if they operate through similar pathways (e.g., kinase inhibition) or novel mechanisms.

  • In Vivo Efficacy and Pharmacokinetics: Promising lead compounds must be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

By focusing on this specific and promising substitution, the scientific community can unlock the full potential of this powerful scaffold, paving the way for the next generation of therapeutics.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics (Basel). [Link][3][4][7][8]

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Bioorganic Chemistry. [Link][5][6]

  • Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. Reagents and.... ResearchGate. [Link][13]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link][7]

  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. [Link][8]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. [Link][11][12]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link][14]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. [Link][12]

  • Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. [Link][15]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][16]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. [Link][9]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link][4]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of ChemTech Research. [Link][17]

  • Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. PubMed. [Link][6]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. [Link][2]

  • Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences. [Link][18]

  • Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. ResearchGate. [Link][19]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. [Link][20]

  • Synthesis and anti-inflammatory activity of some new 2,3-disubstituted-6-monosubstituted-quinazolin-4(3H)-ones. ResearchGate. [Link][21]

  • Biological Activity of Quinazolinones. IntechOpen. [Link][10]

  • Synthesis and Evaluation of new 4(3H)-quinazolinones derivatives as potential Anti-Inflammatory agents. ResearchGate. [Link][22]

  • Synthesis and Evaluation of new 4(3H)-quinazolinones derivatives as potential Anti-Inflammatory agents. Semantic Scholar. [Link][23]

  • Synthesis and Antifungal Activity of Novel Quinazolin-4(3H)-one Derivatives. ResearchGate. [Link][24]

  • Quinazolinone – Knowledge and References. Taylor & Francis Online. [Link][1]

Sources

Foundational

2-Amino-6-nitroquinazolin-4(3H)-one: Molecular Docking Studies, Binding Affinity, and Therapeutic Potential

Executive Summary The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its structural homology to the adenine ring of ATP. This structural mimicry allows it to competitivel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its structural homology to the adenine ring of ATP. This structural mimicry allows it to competitively bind to the ATP-binding pockets of various kinases and enzymatic targets. Specifically, the 2-amino-6-nitroquinazolin-4(3H)-one derivative has emerged as a highly potent lead compound. This in-depth technical guide explores the molecular docking workflows, binding affinity profiles, and in vitro validation protocols necessary for developing this scaffold into targeted anticancer and antimicrobial therapeutics.

Pharmacophore Rationale & Structural Causality

The pharmacological efficacy of 2-amino-6-nitroquinazolin-4(3H)-one is not arbitrary; it is dictated by precise electronic and steric parameters[1]:

  • The 4(3H)-Quinazolinone Core: Acts as the primary anchoring moiety. Its planar, bicyclic aromatic system facilitates deep insertion into the narrow, hydrophobic clefts of kinase hinge regions.

  • C6-Nitro Substitution (-NO₂): The strongly electron-withdrawing nitro group at the C6 position decreases the electron density of the quinazolinone ring. This electron deficiency enhances π−π stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) within the binding pocket. Furthermore, the oxygen atoms of the nitro group can act as secondary hydrogen bond acceptors.

  • C2-Amino Substitution (-NH₂): The amino group serves as a critical hydrogen bond donor. It interacts directly with the backbone carbonyls of the hinge region, locking the molecule in a favorable conformation and drastically improving target selectivity.

Target Landscape & Mechanistic Pathways

Computational and empirical studies have validated 2-amino-6-nitroquinazolin-4(3H)-one derivatives against multiple high-value targets[2][3]:

  • Epidermal Growth Factor Receptor (EGFR): Hyperactive in non-small cell lung cancer (NSCLC). The compound acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the intracellular tyrosine kinase domain[2].

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of tumor angiogenesis. Inhibition leads to the starvation of tumor tissues by preventing new blood vessel formation[3].

  • Antimicrobial Targets (MRSA & DNA Gyrase): Beyond oncology, this scaffold exhibits submicromolar inhibition against Methicillin-Resistant Staphylococcus aureus (MRSA) and E. coli DNA gyrase, disrupting bacterial DNA topology and replication[4][5].

Pathway Ligand 2-Amino-6-nitroquinazolin-4(3H)-one EGFR EGFR Kinase Domain Ligand->EGFR ATP Competitive Binding VEGFR2 VEGFR-2 Kinase Domain Ligand->VEGFR2 Multi-target Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Blocks Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers

Mechanistic pathway of 2-Amino-6-nitroquinazolin-4(3H)-one targeting EGFR and VEGFR-2 kinases.

Computational Methodology: Self-Validating Docking Protocol

To ensure the trustworthiness and reproducibility of the in silico predictions, the following self-validating molecular docking protocol must be strictly adhered to.

Step 1: Ligand Preparation
  • Action: Sketch the 3D structure of 2-amino-6-nitroquinazolin-4(3H)-one.

  • Causality: Accurate initial conformations prevent the docking algorithm from getting trapped in local energetic minima. Use Density Functional Theory (DFT) at the B3LYP/6-31G* level to optimize the geometry and calculate the electrostatic potential map.

Step 2: Protein Preparation
  • Action: Download target crystal structures (e.g., PDB ID: 1M17 for EGFR)[2]. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

  • Causality: Proteins in the PDB often lack hydrogen atoms and contain unresolved side chains. Correcting protonation states at physiological pH (7.4) is vital because incorrect ionization of key residues (like Aspartate or Histidine) will fundamentally skew the electrostatic scoring function.

Step 3: Grid Box Generation
  • Action: Center the grid box on the native co-crystallized ligand with a dimension of roughly 20 × 20 × 20 Å.

  • Causality: Confining the search space exclusively to the ATP-binding pocket reduces computational overhead and eliminates false-positive allosteric binding predictions.

Step 4: Self-Validation (The RMSD Check)
  • Action: Before screening the novel quinazolinone, extract the native co-crystallized ligand and re-dock it into the prepared protein.

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. The protocol is only validated if the RMSD is ≤ 2.0 Å. This proves the scoring function can accurately reproduce known biological realities.

Step 5: Docking Execution & Analysis
  • Action: Execute docking using AutoDock Vina or Schrödinger Glide. Cluster the results based on binding free energy ( ΔG ).

Workflow PrepL Ligand Preparation (Energy Minimization, DFT) Dock Molecular Docking (AutoDock Vina / Glide) PrepL->Dock PrepP Protein Preparation (Protonation, Water Removal) Grid Grid Box Generation (Active Site Definition) PrepP->Grid Grid->Dock Score Scoring & Clustering (Binding Affinity ΔG) Dock->Score Valid Protocol Validation (RMSD < 2.0 Å) Score->Valid

Step-by-step computational workflow for molecular docking and binding affinity validation.

Quantitative Binding Affinity & Interaction Profiling

Molecular docking studies reveal that 2-amino-6-nitroquinazolin-4(3H)-one derivatives possess exceptional binding affinities, often outperforming standard reference drugs[2][3][5]. The data below synthesizes the binding profiles across major therapeutic targets.

Target ProteinPDB IDReference InhibitorBinding Affinity ( ΔG , kcal/mol)Key Interacting Residues
EGFR Kinase 1M17Erlotinib / Gefitinib-8.5 to -9.1MET769, LYS721, ASP831
VEGFR-2 4ASDSorafenib-9.5 to -11.5CYS919, ASP1046, GLU885
CDK2 1KE7Dinaciclib-7.8 to -8.4LEU83, GLU81, ASP86
E. coli DNA Gyrase 1KZNCiprofloxacin-7.2 to -8.1ASP73, ARG136
MRSA Target 1T2WVancomycin-7.5 to -8.3SER461, LYS456

Interaction Causality: In the EGFR kinase domain (1M17), the binding affinity of -9.1 kcal/mol is primarily driven by a robust bidentate hydrogen bond between the 2-amino group of the ligand and the backbone carbonyl of MET769 [2]. Simultaneously, the 6-nitro group projects into the solvent-accessible region, forming favorable electrostatic interactions with LYS721 , which stabilizes the inactive "DFG-out" conformation of the kinase.

In Vitro Validation Protocols

Computational predictions must be anchored by rigorous empirical validation. The following protocols establish a self-validating loop between in silico design and in vitro reality.

A. Kinase Inhibition Assay (ADP-Glo™)

To validate EGFR/VEGFR-2 inhibition, the ADP-Glo Kinase Assay is utilized.

  • Causality of Choice: This assay directly quantifies the amount of ADP produced during the kinase reaction. Because quinazolinones are ATP-competitive, a decrease in ADP production directly correlates with successful target engagement.

  • Protocol:

    • Incubate 10 ng of purified EGFR enzyme with varying concentrations of the quinazolinone derivative (0.1 nM to 10 µM) in kinase buffer for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate.

    • Incubate for 60 minutes, then add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

    • Self-Validation: Include a no-enzyme control (baseline luminescence) and an Erlotinib positive control. Calculate the IC₅₀ using non-linear regression.

B. Antimicrobial Broth Microdilution Assay (MRSA)

To validate antibacterial efficacy against MRSA strains[4].

  • Protocol:

    • Prepare a bacterial suspension of MRSA (e.g., USA300 JE2) adjusted to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

    • In a 96-well plate, perform two-fold serial dilutions of the quinazolinone compound (from 100 µM down to 0.19 µM) in Mueller-Hinton broth.

    • Inoculate each well with 5×104 CFU of bacteria.

    • Incubate at 37°C for 18–24 hours.

    • Self-Validation: The Minimum Inhibitory Concentration (MIC₅₀) is determined by measuring OD₆₀₀. Include a Vancomycin positive control and a DMSO vehicle negative control to ensure solvent toxicity is not confounding the antibacterial readout.

Conclusion

The 2-amino-6-nitroquinazolin-4(3H)-one scaffold represents a highly tunable, multi-target pharmacophore. Through rigorous molecular docking workflows and structural optimization, its binding affinity can be directed toward specific oncological kinases (EGFR, VEGFR-2) or resistant bacterial enzymes (MRSA targets, DNA Gyrase). By adhering to self-validating computational and empirical protocols, drug development professionals can rapidly translate these in silico hits into viable clinical leads.

References

  • Insilco Design and Potential Cytotoxic agents EGFR Inhibitors of 4(3H) Quinazolinone Derivatives Research Journal of Pharmacy and Technology URL: [Link]

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance Arabian Journal of Chemistry URL: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms MDPI URL: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) National Institutes of Health (NIH) / PMC URL:[Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Semantic Scholar URL: [Link]

Sources

Exploratory

The Cytotoxicity Profile of 2-Amino-6-nitroquinazolin-4(3H)-one Derivatives: A Technical Guide to EGFR/COX-2 Dual Inhibition

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the challenge of balancing therapeutic efficacy with off-target toxicity in small-molecule kinase inhibitors. The 2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of balancing therapeutic efficacy with off-target toxicity in small-molecule kinase inhibitors. The 2-amino-6-nitroquinazolin-4(3H)-one scaffold represents a masterclass in rational drug design. While the parent compound serves as a foundational building block, its recent functionalization—specifically conjugating it with ibuprofen and amino acid moieties—has yielded a new class of dual-action inhibitors targeting both the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) and Cyclooxygenase-2 (COX-2) [1].

The causality behind this dual-targeting strategy is rooted in the tumor microenvironment. Cancers often upregulate COX-2 to drive inflammation, angiogenesis, and resistance to standard EGFR inhibitors. By utilizing the 2-amino-6-nitroquinazolin-4(3H)-one core, which mimics the adenine ring of ATP to competitively bind the EGFR hinge region (specifically interacting with Met793), and leveraging the ibuprofen moiety to block COX-2 (interacting with Ser531), we achieve a synergistic cytotoxic effect. This dual mechanism effectively collapses the tumor's proliferative and inflammatory support systems simultaneously.

Dual_Inhibition Scaffold 2-Amino-6-nitroquinazolin-4(3H)-one Derivative (e.g., EGFR-IN-106) EGFR EGFR-TKD (Met793 Interaction) Scaffold->EGFR Competitive Inhibition COX2 COX-2 (Ser531 Interaction) Scaffold->COX2 Active Site Block Proliferation Tumor Proliferation (PI3K/AKT, MAPK) EGFR->Proliferation Blocks Inflammation PGE2 Synthesis (Tumor Microenvironment) COX2->Inflammation Blocks Apoptosis Apoptosis & Cytotoxicity Proliferation->Apoptosis Induces Inflammation->Apoptosis Induces

Caption: Dual inhibition pathway of 2-Amino-6-nitroquinazolin-4(3H)-one derivatives targeting EGFR and COX-2.

Quantitative Cytotoxicity Profiling

To rigorously evaluate the therapeutic potential of this scaffold, cytotoxicity must be profiled across a carefully selected panel of cell lines. The data below reflects the performance of the lead derivative (Compound 6, commercially known as EGFR-IN-106) [1][2].

The selection of these specific cell lines is not arbitrary; it is a deliberate experimental choice:

  • A-431: Hyper-expresses EGFR, serving as the gold-standard positive control for EGFR-TKD inhibitors.

  • MCF-7 & AGS: Represent moderate EGFR/COX-2 expression profiles to test broad-spectrum epithelial efficacy.

  • MDA-MB-231: A triple-negative breast cancer line driven by highly complex, often EGFR-independent pathways, testing the limits of the drug's efficacy.

  • HaCaT: An immortalized, non-tumorigenic keratinocyte line used to establish the therapeutic index and prove that cytotoxicity is selective to oncogenic pathways, not basal cellular metabolism.

Table 1: IC₅₀ Values of 2-Amino-6-nitroquinazolin-4(3H)-one Derivative (EGFR-IN-106)
Cell LineTissue OriginIC₅₀ (μM) at 24hMechanistic Significance
A-431 Epidermoid Carcinoma0.034Exceptional potency due to profound EGFR amplification.
MCF-7 Breast Adenocarcinoma2.67High sensitivity; dual COX-2/EGFR targeting overcomes resistance.
AGS Gastric Adenocarcinoma3.64Strong efficacy in gastrointestinal epithelial tumors.
MDA-MB-231 Triple-Negative Breast Cancer10.51Reduced sensitivity, reflecting reliance on alternative kinase networks.
HaCaT Non-tumorigenic Keratinocytes> 100Excellent safety profile; establishes a massive therapeutic window.

Experimental Workflows: Self-Validating Protocols

A protocol is only as good as its internal controls. As scientists, we must design assays that instantly flag operational failures. The following workflow details the high-throughput cell viability assay used to generate the cytotoxicity profile of 2-amino-6-nitroquinazolin-4(3H)-one derivatives.

Protocol: High-Throughput Cell Viability & Cytotoxicity Assay

Objective: Determine the IC₅₀ of the quinazoline derivative while ensuring assay integrity through built-in validation checkpoints.

Reagents & Materials:

  • Target Cells: A-431 (Positive Control), HaCaT (Negative Control), and test lines.

  • Test Compound: 2-Amino-6-nitroquinazolin-4(3H)-one derivative (e.g., EGFR-IN-106) dissolved in DMSO.

  • Reference Drugs: Gefitinib (EGFR inhibitor) and Ibuprofen (COX-2 inhibitor).

  • Readout: CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP as an indicator of metabolically active cells).

Step-by-Step Methodology:

  • Cell Seeding (Day 0):

    • Harvest cells at 80% confluence to ensure they are in the logarithmic growth phase.

    • Seed cells at 5,000 cells/well in a 96-well opaque white plate (opaque plates prevent luminescent cross-talk between wells).

    • Causality Check: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery from trypsinization stress.

  • Compound Preparation & Treatment (Day 1):

    • Prepare a 10-point dose-response curve of the test compound using serial dilutions (0.001 µM to 100 µM).

    • Self-Validation Controls:

      • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

      • Positive Control: 1 µM Gefitinib in A-431 cells.

    • Apply treatments to the wells. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation (Day 1-2):

    • Incubate the treated plates for exactly 24 hours.

    • Causality Check: A 24-hour window is specifically chosen to capture primary apoptotic events driven by EGFR/COX-2 inhibition before secondary necrotic pathways or nutrient depletion confound the viability readout.

  • Viability Measurement (Day 2):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. (Cold reagents reduce luciferase enzyme kinetics, leading to artificially low readings).

    • Add a volume of CellTiter-Glo equal to the volume of cell culture medium present in each well.

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode microplate reader.

  • Data Analysis & Quality Control:

    • Normalize data against the 0.1% DMSO vehicle control.

    • Validation Gate: If the 1 µM Gefitinib control fails to reduce A-431 viability by at least 60%, reject the assay . This indicates a likely passage-induced loss of EGFR expression in your cell line, rendering the data invalid.

    • Calculate the IC₅₀ using non-linear regression (curve fit) in software like GraphPad Prism.

Cytotoxicity_Workflow Seed Seed Cells (A-431, MCF-7, HaCaT) Treat Compound Treatment (0.001 - 100 µM) Seed->Treat Incubate Incubation (24h, 37°C, 5% CO2) Treat->Incubate Assay Viability Assay (CellTiter-Glo) Incubate->Assay Analyze IC50 Calculation (Non-linear Regression) Assay->Analyze

Caption: Step-by-step experimental workflow for evaluating the cytotoxicity profile in cancer cell lines.

Conclusion

The 2-amino-6-nitroquinazolin-4(3H)-one scaffold is a highly versatile pharmacophore. By understanding the structural dynamics—specifically how the quinazoline core anchors into the ATP-binding cleft of kinases while peripheral modifications dictate target specificity—researchers can design highly potent anti-cancer agents. The resulting derivatives, such as EGFR-IN-106, demonstrate a profound cytotoxicity profile against aggressive epithelial carcinomas while maintaining an exceptionally safe therapeutic window in non-tumorigenic cells. Adhering to rigorous, self-validating in vitro protocols ensures that these promising cytotoxicity profiles translate reliably into downstream in vivo and clinical development.

References

  • Garduño-Villavicencio LR, Martínez-Ortega U, Ortiz-Sánchez E, Tinajero-Rodríguez JM, Hernández-Luis F. "Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects." ChemMedChem. 2024 May 17;19(10):e202300651. URL:[Link]

Foundational

Structural Elucidation and Crystallographic Profiling of 2-Amino-6-nitroquinazolin-4(3H)-one: A Technical Guide

Executive Summary Quinazolin-4(3H)-one derivatives occupy a privileged position in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimalarial (e.g., plasmepsin inhibition) to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolin-4(3H)-one derivatives occupy a privileged position in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimalarial (e.g., plasmepsin inhibition) to anticancer and antiviral properties. 2-Amino-6-nitroquinazolin-4(3H)-one represents a highly functionalized scaffold characterized by a strong electronic "push-pull" system: the electron-donating 2-amino group and the strongly electron-withdrawing 6-nitro group.

This technical whitepaper provides an in-depth guide to the crystal structure analysis of 2-amino-6-nitroquinazolin-4(3H)-one. By examining the causality behind its crystallization behavior, tautomeric preferences, and supramolecular assembly, this guide serves as a self-validating protocol for researchers conducting Single-Crystal X-Ray Diffraction (SC-XRD) on highly polar, functionalized heterocycles.

Structural Chemistry & Tautomeric Causality

Before initiating crystallization, it is critical to understand the molecular dynamics of the quinazolinone core. The compound can theoretically exist in lactam (4(3H)-one) or lactim (4-hydroxy) tautomeric forms. However, crystallographic evidence from homologous structures, such as 6-nitroquinazolin-4(3H)-one, confirms that the lactam form is thermodynamically favored in the solid state [1].

The presence of the 2-amino group introduces a competitive hydrogen-bonding landscape. While the N3–H and C4=O moieties typically drive the formation of centrosymmetric dimers, the 2-amino group acts as a bifurcated hydrogen bond donor. Concurrently, the 6-nitro group withdraws electron density from the fused benzene ring, significantly enhancing intermolecular π−π stacking interactions by lowering the electrostatic repulsion between adjacent aromatic faces.

Tautomerism_Logic Core 2-Amino-6-nitroquinazolin-4(3H)-one Solution State Lactam Lactam Tautomer (Thermodynamically Stable) Core->Lactam Solvent Polarity & H-Bonding Lactim Lactim Tautomer (Disfavored) Core->Lactim Minor Equilibrium Dimer R2,2(8) Dimerization (Solid State Packing) Lactam->Dimer Crystallization

Caption: Tautomeric equilibrium and solid-state stabilization pathway of the quinazolinone core.

Experimental Protocols for Crystal Structure Analysis

To achieve atomic-level resolution, the workflow must be meticulously controlled. Highly polar quinazolinones often precipitate as microcrystalline powders rather than diffraction-quality single crystals. The following protocol is optimized to overcome this kinetic trap.

Phase I: Crystal Growth (Vapor Diffusion Method)

Causality: The compound's high polarity necessitates a strong hydrogen-bond-accepting solvent for dissolution, but slow supersaturation is required to order the 3D network.

  • Dissolution: Dissolve 15 mg of >99% pure 2-amino-6-nitroquinazolin-4(3H)-one in 1.5 mL of anhydrous N,N-dimethylformamide (DMF) in a 4 mL inner vial. Sonicate until visually clear.

  • Antisolvent Selection: Place the inner vial inside a 20 mL outer vial containing 5 mL of an antisolvent (e.g., diethyl ether or water, depending on desired hydrate formation).

  • Diffusion: Seal the outer vial tightly. Allow vapor diffusion to occur at a constant 20 °C for 7–14 days.

  • Harvesting: Isolate the resulting yellow/orange block-like crystals directly into a protective perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and crystal degradation.

Phase II: SC-XRD Data Collection & Refinement

Causality: Low temperatures reduce thermal atomic displacement (Debye-Waller factors), sharpening diffraction spots and allowing for the precise location of the critical amine and amide hydrogen atoms.

  • Mounting: Mount a single crystal (approx. 0.15 × 0.10 × 0.08 mm) onto a MiTeGen loop and transfer it immediately to the goniometer under a 100 K nitrogen cold stream.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ = 0.71073 Å, or Cu K α for absolute structure determination if chiral co-crystals are formed).

  • Integration: Process the frames using software such as CrysAlisPro or APEX3. Apply multi-scan absorption corrections (e.g., SADABS).

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Crucial Step: Locate the N-H hydrogen atoms from the difference Fourier map and refine them freely or with distance restraints (DFIX) to validate the hydrogen-bonding network.

SCXRD_Workflow Synthesis Purity Verification (HPLC/NMR) Crystallization Vapor Diffusion (DMF / Ether) Synthesis->Crystallization Mounting Cryo-Mounting (Paratone Oil, 100K) Crystallization->Mounting DataCollection SC-XRD Data Collection (Mo Kα, ω-scans) Mounting->DataCollection Integration Data Reduction (Absorption Correction) DataCollection->Integration StructureSolution Structure Solution (SHELXT) Integration->StructureSolution Refinement Anisotropic Refinement (SHELXL) StructureSolution->Refinement Validation CIF Generation (checkCIF / Platon) Refinement->Validation

Caption: Step-by-step SC-XRD experimental workflow for structural elucidation.

Crystallographic Analysis & Supramolecular Assembly

The structural integrity of 2-amino-6-nitroquinazolin-4(3H)-one is defined by its robust supramolecular architecture. Based on the crystallographic behavior of the closely related 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one [1], the following mechanistic interactions dictate the solid-state packing:

The R22​(8) Dimerization Motif

The hallmark of the quinazolin-4(3H)-one core is the formation of a centrosymmetric dimer. The N3 atom acts as a hydrogen bond donor to the C4=O oxygen of an adjacent molecule, forming an R22​(8) ring motif (Graph-set notation). This interaction is highly directional and provides the foundational building block of the crystal lattice.

Secondary Network Formation

Unlike the simpler 6-nitro derivative, which forms a 2D layered structure [1], the inclusion of the 2-amino group in this compound provides two additional hydrogen bond donors.

  • N(amino)–H O(nitro): The amino protons cross-link the R22​(8) dimers by bonding to the highly electronegative oxygen atoms of the 6-nitro group on adjacent planes.

  • π−π Interactions: The electron-deficient pyrimidine and nitro-benzene rings stack with centroid-centroid distances typically between 3.40 Å and 3.60 Å, stabilizing the 3D network.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and geometric metrics for 2-amino-6-nitroquinazolin-4(3H)-one, synthesized from empirical data of its direct structural analogs [1].

Table 1: Predictive Crystallographic Parameters
ParameterExpected Value / RangeCausality / Significance
Crystal System Triclinic or MonoclinicLow symmetry driven by complex, multi-directional H-bonding.
Space Group P1ˉ or P21​/c Centrosymmetric packing allows for optimal anti-parallel dipole alignment.
Temperature 100(2) KMinimizes thermal motion for accurate H-atom localization.
Z (Molecules/Unit Cell) 2 or 4Accommodates the R22​(8) dimer within the asymmetric unit/symmetry operations.
Density ( ρcalc​ ) ~1.55 - 1.65 g/cm³High density due to tight π−π stacking and nitro-group packing.
Table 2: Key Bond Lengths and Angles (Structural Markers)
Bond / AngleExpected Value (Å / °)Structural Implication
C4=O 1.230 – 1.245 ÅConfirms the lactam tautomer (double bond character).
N3–C4 1.360 – 1.375 ÅExhibits partial double bond character due to amide resonance.
C2–N(amino) 1.330 – 1.350 ÅShortened bond indicates conjugation of the amine lone pair with the ring.
C6–N(nitro) 1.460 – 1.475 ÅStandard Csp2​−N bond; slightly elongated due to steric twist.
O–N–O (Nitro) ~123.5°Standard trigonal planar geometry of the nitro group.
Torsion: C5-C6-N-O 5.0° – 15.0°Nitro group is nearly coplanar to maximize resonance, but slightly twisted to avoid steric clash.

Conclusion

The crystal structure analysis of 2-amino-6-nitroquinazolin-4(3H)-one requires a rigorous approach to both crystal growth and X-ray diffraction refinement. By understanding the underlying causality—specifically the thermodynamic preference for the lactam tautomer, the driving force of the R22​(8) dimerization, and the cross-linking capacity of the 2-amino and 6-nitro groups—researchers can accurately map the 3D supramolecular network of this pharmacologically vital scaffold.

References

  • Turgunov, K., Ziyadullaev, M., Khoshimov, F., & Elmuradov, B. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 989-993. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-Amino-6-nitroquinazolin-4(3H)-one Stock Solutions in DMSO

Abstract & Scientific Rationale Quinazolinones represent a highly privileged scaffold in medicinal chemistry, frequently serving as the bioactive core for novel antibacterial agents, kinase inhibitors, and anticancer the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Quinazolinones represent a highly privileged scaffold in medicinal chemistry, frequently serving as the bioactive core for novel antibacterial agents, kinase inhibitors, and anticancer therapeutics 1. Specifically, 2-Amino-6-nitroquinazolin-4(3H)-one is a critical intermediate characterized by a rigid, planar structure. While its pharmacological potential is significant, the compound's structural features—namely the nitro group at C6 and the amino group at C2—create profound challenges for aqueous solubility. This application note details the physicochemical causality behind its solvation dynamics and provides a self-validating, step-by-step protocol for preparing highly stable stock solutions in Dimethyl Sulfoxide (DMSO).

Solvation Dynamics & Causality

To successfully manipulate 2-Amino-6-nitroquinazolin-4(3H)-one, one must understand its solid-state behavior. In its crystalline form, the quinazolinone core forms robust hydrogen-bonded dimers via intermolecular N—H···O interactions. These dimers are further stabilized by weak C—H···N and C—H···O hydrogen bonds, resulting in a tightly packed, layered crystal lattice 2. This high lattice energy renders the compound virtually insoluble in water.

Why DMSO? Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent. Its highly polarized S=O bond acts as a potent hydrogen-bond acceptor, which outcompetes the intermolecular N—H···O bonds of the quinazolinone dimers. By disrupting the crystal lattice, DMSO replaces solute-solute interactions with stable solute-solvent interactions.

The Moisture Threat: Water is a superior hydrogen-bond donor and acceptor compared to DMSO. If atmospheric moisture is introduced into the stock solution, water molecules will rapidly strip the DMSO solvent shell away from the compound, causing the quinazolinone dimers to re-form and precipitate out of solution. Therefore, utilizing strictly anhydrous DMSO and maintaining an inert environment is a strict mechanistic requirement for long-term stability 3.

Physicochemical Properties Summary
PropertyValueImpact on Handling
Chemical Formula C₈H₆N₄O₃Defines stoichiometric calculations.
Molecular Weight 206.16 g/mol Used for molarity conversions.
Appearance Yellow Solid 4Allows visual confirmation of solvation.
H-Bond Donors/Acceptors 2 / 5Drives the necessity for polar aprotic solvents.

Materials and Reagents

  • 2-Amino-6-nitroquinazolin-4(3H)-one (Purity ≥ 98%)

  • Anhydrous DMSO (Molecular biology grade, Purity ≥ 99.9%, Water ≤ 0.005%)

  • Analytical Balance (0.01 mg readability)

  • Argon or Nitrogen Gas (For inert blanketing)

  • Amber Microcentrifuge Tubes (Sterile, DNase/RNase free)

  • Ultrasonic Water Bath (Temperature controlled)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that each phase of preparation contains a built-in quality control check.

Step 1: Thermal Equilibration

  • Action: Place the sealed vial of the compound in a desiccator at room temperature for at least 30 minutes prior to opening.

  • Causality: Opening a cold vial exposes the powder to atmospheric moisture, which immediately condenses on the compound and ruins the anhydrous environment required for stable DMSO solvation.

Step 2: Gravimetric Measurement

  • Action: Using an analytical balance, weigh the desired mass of the compound into a sterile, amber microcentrifuge tube.

  • Causality: Amber tubes are mandatory. The nitro group at the C6 position is susceptible to photolytic degradation under prolonged UV or ambient light exposure.

Step 3: Primary Solvation

  • Action: Add 90% of the calculated final volume of anhydrous DMSO to the tube.

  • Causality: Adding 90% of the volume first prevents overshooting the target concentration, as the dissolved solute will marginally increase the total volume of the solution.

Step 4: Mechanical Disruption & Self-Validation

  • Action: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, float the tube in an ultrasonic water bath set to 37°C for 5–10 minutes.

  • Validation Check: Hold the tube against a bright, focused light source and observe it from a 90-degree angle. If the solution exhibits a Tyndall effect (a visible beam of scattered light), undissolved micro-particulates remain. The solution must be optically clear before proceeding.

Step 5: Volume Adjustment & Homogenization

  • Action: Once optically clear, add the remaining 10% of anhydrous DMSO to reach the exact target volume. Pipette up and down 10 times to ensure complete homogenization.

Step 6: Aliquoting and Inert Storage

  • Action: Divide the master stock into 10–50 µL single-use aliquots. Gently blow a stream of Argon or Nitrogen gas over the open tubes before capping. Store immediately at -80°C.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and precipitation. The inert gas blanket displaces atmospheric oxygen and moisture, maximizing the shelf-life of the stock solution 3.

Quantitative Data: Stock Dilution Matrix

Use the following matrix to prepare standard stock concentrations based on the compound's molecular weight (206.16 g/mol ).

Target ConcentrationMass of CompoundVolume of Anhydrous DMSOPreparation Notes
10 mM 2.06 mg1.00 mLStandard concentration for cellular assays.
20 mM 4.12 mg1.00 mLEasily dissolves with standard vortexing.
50 mM 10.31 mg1.00 mLMay require brief (2-3 min) sonication at 37°C.
100 mM 20.62 mg1.00 mLNearing solubility limit; requires prolonged sonication.

Process Visualization

Workflow Start Start: 2-Amino-6-nitroquinazolin-4(3H)-one Weigh Weigh Powder (Analytical Balance) Start->Weigh AddDMSO Add Anhydrous DMSO (Argon Blanket) Weigh->AddDMSO Mix Vortex & Sonicate (Max 37°C) AddDMSO->Mix Check Visual QC: Clear Solution? Mix->Check Aliquot Aliquot into Amber Tubes Check->Aliquot Yes (No Particulates) Fail Add DMSO / Gentle Heat Check->Fail No (Tyndall Effect) Store Store at -80°C Aliquot->Store Fail->Mix

Workflow for preparing 2-Amino-6-nitroquinazolin-4(3H)-one DMSO stock solutions.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)
  • 6-NITROQUINAZOLIN-4(3H)
  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water (1/1/2)
  • Ethoxysanguinarine DMSO stock solution preparation and storage(Utilized for standardized DMSO handling protocols)

Sources

Application

using 2-Amino-6-nitroquinazolin-4(3H)-one in high-throughput screening assays

High-Throughput Screening Applications of 2-Amino-6-nitroquinazolin-4(3H)-one: Scaffold Derivatization and Fluorogenic Assays Executive Summary & Chemical Grounding The compound 2-Amino-6-nitroquinazolin-4(3H)-one (CAS 8...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening Applications of 2-Amino-6-nitroquinazolin-4(3H)-one: Scaffold Derivatization and Fluorogenic Assays

Executive Summary & Chemical Grounding

The compound 2-Amino-6-nitroquinazolin-4(3H)-one (CAS 87597-83-9) is a highly privileged pharmacophore and versatile building block in modern drug discovery. Structurally, the quinazolinone core mimics the adenine ring of ATP, making it an exceptional hinge-binding scaffold for kinase targets (e.g., EGFR, Her-2)[1]. Furthermore, the presence of the electron-withdrawing 6-nitro group significantly alters the electronic landscape of the molecule. This functional group not only tunes the pKa of the 4-carbonyl oxygen to optimize hydrogen bonding in antibacterial targets like MRSA[2] and bacterial efflux pumps[3], but it also acts as an intramolecular fluorescence quencher via photoinduced electron transfer (PET)[4].

As a Senior Application Scientist, I have designed this technical guide to detail two distinct High-Throughput Screening (HTS) workflows utilizing this compound:

  • As a core scaffold for synthesizing focused libraries targeting kinases.

  • As a direct fluorogenic substrate for phenotypic screening of nitroreductase activity.

Workflow I: Target-Based HTS for Kinase Inhibitors (TR-FRET)

When utilizing 2-Amino-6-nitroquinazolin-4(3H)-one as a precursor for kinase inhibitor libraries, the 2-amino group and N3 position are systematically derivatized to explore chemical space. However, quinazoline derivatives can exhibit native autofluorescence, which often leads to false positives in standard fluorescence intensity assays[4].

To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory assay format. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives, allowing a microsecond time delay before measurement. This causality is critical: the delay allows all short-lived compound autofluorescence to decay, ensuring that the measured signal is strictly derived from the biochemical binding event.

TR-FRET Protocol (Self-Validating System)

Step 1: Acoustic Compound Dispensing

  • Action: Transfer 10 nL of 1 mM library compounds (synthesized from the 2-Amino-6-nitroquinazolin-4(3H)-one scaffold) from a source plate to a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates tip-based carryover and allows nanoliter precision. This keeps the final DMSO concentration at ≤1%, which is imperative to prevent solvent-induced denaturation of the kinase.

Step 2: Assay Assembly

  • Action: Add 5 µL of EGFR kinase domain (2 nM final) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Action: Initiate the reaction by adding 5 µL of an ATP/biotinylated-peptide substrate mix. Incubate for 60 minutes.

Step 3: Detection & Readout

  • Action: Add 10 µL of detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Action: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using a 340 nm excitation filter, a 100 µs delay, and dual emission filters at 615 nm and 665 nm.

Step 4: System Validation

  • Action: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Use Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO vehicle as the negative control (0% inhibition). The assay is only validated for HTS progression if Z' > 0.6.

HTS_Workflow A 2-Amino-6-nitroquinazolin-4(3H)-one (Core Scaffold) B Parallel Derivatization (C2/N3 Substitutions) A->B C Library Purification (Automated LC-MS) B->C D HTS Assay Plating (384-well format) C->D E Primary Screening (TR-FRET) D->E F Hit Identification (Z' > 0.6 Validation) E->F

Workflow for generating and screening 2-Amino-6-nitroquinazolin-4(3H)-one libraries.

Workflow II: Phenotypic Fluorogenic HTS (Nitroreductase Activity)

Bacterial nitroreductases (NTRs) are key targets for prodrug activation and hypoxia imaging. The 6-nitro group of 2-Amino-6-nitroquinazolin-4(3H)-one quenches the native fluorescence of the quinazolinone core. Upon enzymatic reduction of the nitro group to an amine, the molecule undergoes a massive fluorescent "turn-on" effect[4]. This allows the unmodified compound to be used directly as a fluorogenic substrate.

Fluorogenic Assay Protocol

Step 1: Substrate Preparation

  • Action: Prepare a 10 mM stock of 2-Amino-6-nitroquinazolin-4(3H)-one in anhydrous DMSO.

  • Causality: Anhydrous DMSO prevents spontaneous hydrolysis or degradation of the nitro group prior to enzymatic exposure, ensuring a low background signal.

Step 2: Reaction Initiation

  • Action: In a 384-well black, flat-bottom microplate, add 10 µL of bacterial lysate (or purified NTR) in PBS (pH 7.4). Add 10 µL of a substrate mix containing 20 µM 2-Amino-6-nitroquinazolin-4(3H)-one and 500 µM NADH.

  • Causality: Black plates are strictly required to prevent optical crosstalk between adjacent wells, which would artificially inflate the signal-to-background (S/B) ratio. NADH is the obligate electron donor; without it, the reduction cannot proceed.

Step 3: Kinetic Validation & Readout

  • Action: Measure fluorescence continuously (Excitation: 340 nm / Emission: 440 nm) for 30 minutes at 37°C.

  • Action (Self-Validation): Include "Minus-NADH" and "Minus-Enzyme" control wells. The assay is validated only if the fluorescence increase in the experimental wells exhibits linear Michaelis-Menten kinetics (initial velocity, V0​ ) while the control wells remain at baseline.

Fluorogenic_Pathway A 6-Nitroquinazolinone (Quenched / Non-Fluorescent) B Nitroreductase + NADH A->B Enzymatic Reduction C 6-Aminoquinazolinone (Highly Fluorescent) B->C D Fluorescence Readout (Ex: 340nm / Em: 440nm) C->D

Mechanism of fluorogenic activation via nitroreductase-mediated reduction.

Quantitative Data Presentation

The following table summarizes the expected HTS validation metrics when utilizing 2-Amino-6-nitroquinazolin-4(3H)-one in the described assay formats. A robust HTS assay typically requires a Z'-factor > 0.5 and a Coefficient of Variation (CV) < 10%.

Assay TypePrimary TargetSubstrate / Library Conc.Positive ControlSignal-to-Background (S/B)Z'-FactorCV (%)
TR-FRET EGFR Kinase Domain1 µM (Library)Staurosporine (10 µM)12.50.784.2
Fluorogenic Bacterial Nitroreductase10 µM (Substrate)Purified NTR (10 ng)45.00.853.1
Phenotypic MRSA (ATCC25923)5 µM (Library)Vancomycin (2 µM)8.20.656.5

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI / ResearchGate. 2

  • Discovery of A Novel Her-1/Her-2 Dual Tyrosine Kinase Inhibitor for the Treatment of Her-1 Selective Inhibitor-Resistant Non-small Cell Lung Cancer. ACS Publications. 1

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. 3

  • Fluorescent Biaryl Uracils with C5-Dihydro- and Quinazolinone Heterocyclic Appendages in PNA. MDPI. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 2-Amino-6-nitroquinazolin-4(3H)-one

Welcome to the technical support center for the HPLC analysis of 2-Amino-6-nitroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-6-nitroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in developing robust and reliable analytical methods for this compound. We will move beyond generic advice to provide in-depth, scientifically-grounded solutions to common chromatographic issues, empowering you to optimize your mobile phase conditions effectively.

Section 1: Understanding the Analyte - The Key to a Successful Method

The chromatographic behavior of 2-Amino-6-nitroquinazolin-4(3H)-one is dictated by its unique chemical structure. Understanding its physicochemical properties is the first step in diagnosing and solving separation problems.

The structure combines a polar, heterocyclic quinazolinone core with a basic amino group and an electron-withdrawing nitro group. This combination results in a polar, ionizable molecule prone to complex interactions within an HPLC system.

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₈H₆N₄O₃-
Molecular Weight 206.16 g/mol -
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), Amide (-C(O)NH-)The basic amino group is prone to protonation. The amide and heterocyclic nitrogens can also participate in hydrogen bonding.
Polarity HighThe compound will have low retention on standard reversed-phase columns (like C18) with highly organic mobile phases.[1]
Ionization (pKa) The primary amino group is basic (estimated pKa ~3-4). The N-H in the quinazolinone ring is weakly acidic.The analyte's charge state is highly dependent on mobile phase pH, which directly impacts retention time and peak shape.[2][3]
UV Absorbance (λmax) Expected strong absorbance in the UV region. A structurally similar compound, 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one, shows a λmax at 326 nm.[4]Provides a starting point for setting the detector wavelength for optimal sensitivity.

Section 2: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses common questions encountered when setting up an initial HPLC method for 2-Amino-6-nitroquinazolin-4(3H)-one.

Q1: What is a good starting point for a reversed-phase HPLC method?

A: For a polar compound like this, a standard C18 column is a reasonable starting point, but one with high-purity silica and robust end-capping is crucial to minimize peak tailing.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient is recommended to start.

    • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 326 nm (based on similar compounds[4]).

  • Injection Volume: 10 µL.

Q2: Which organic modifier is better: Acetonitrile (ACN) or Methanol (MeOH)?

A: Both are common choices in reversed-phase HPLC.[2] ACN generally provides lower backpressure and different selectivity compared to MeOH. For aromatic and polar compounds, switching between ACN and MeOH can significantly alter selectivity, which can be a powerful tool for resolving co-eluting impurities.[5] It is often beneficial to screen both during method development.

Q3: Why is mobile phase pH so critical for this analyte?

A: The pH of the mobile phase directly controls the ionization state of the analyte and the stationary phase.[3] The basic amino group on 2-Amino-6-nitroquinazolin-4(3H)-one will be protonated (positively charged) at low pH. At the same time, residual silanol groups on the silica-based stationary phase are deprotonated (negatively charged) above pH 4. The electrostatic attraction between a positively charged analyte and negatively charged silanols is a primary cause of severe peak tailing.[6][7] Therefore, controlling the pH to keep the analyte in a single, consistent ionic state and suppress silanol activity is paramount.[8]

Section 3: Troubleshooting Guide - From Tailing Peaks to Drifting Retention

This guide provides a systematic, cause-and-effect approach to resolving the most common issues encountered during the analysis of 2-Amino-6-nitroquinazolin-4(3H)-one.

Problem: Severe Peak Tailing (Asymmetry Factor > 1.2)

Q: My peak for 2-Amino-6-nitroquinazolin-4(3H)-one has a significant tail. What is causing this and how do I fix it?

A: Peak tailing for a basic compound like this is most often caused by secondary ionic interactions with the silica stationary phase.[6] The positively charged (protonated) amino group on your molecule interacts strongly with negatively charged (deprotonated) residual silanol groups on the column packing material.

G Analyte Protonated Analyte (R-NH3+) Interaction Strong Ionic Interaction (Secondary Adsorption) Analyte->Interaction Silanol Deprotonated Silanol (Si-O-) Silanol->Interaction Tailing Result: Peak Tailing Interaction->Tailing

Caption: Analyte-Silanol interaction causing peak tailing.

Follow this workflow to diagnose and resolve the issue:

G cluster_0 Troubleshooting Workflow for Peak Tailing Start Observe Peak Tailing (Tf > 1.2) Check_pH Is Mobile Phase pH Controlled & Low (2.5-3.5)? Start->Check_pH Adjust_pH ACTION: Adjust pH to 2.5-3.5 using a buffer. Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Adequate (>=20 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Increase_Buffer ACTION: Increase buffer concentration to 25-50 mM. Check_Buffer->Increase_Buffer No Consider_Column Still Tailing? Consider alternative column (e.g., modern end-capped, different phase). Check_Buffer->Consider_Column Yes Increase_Buffer->Consider_Column Resolved Problem Resolved Consider_Column->Resolved

Caption: Diagnostic workflow for troubleshooting peak tailing.

Solution 1: Mobile Phase pH Adjustment

This is the most effective tool. By lowering the pH, you ensure the basic analyte is fully protonated while simultaneously suppressing the ionization of the acidic silanol groups, thus minimizing the unwanted ionic interaction.[6]

Experimental Protocol: pH Adjustment

  • Prepare Buffers: Create aqueous buffers (e.g., phosphate or formate) at several pH values, such as pH 2.5, 3.0, and 3.5. A buffer concentration of at least 20 mM is recommended to provide sufficient capacity.[8]

  • Mobile Phase Preparation: For each pH level, mix the aqueous buffer with your chosen organic solvent (e.g., ACN) in the desired ratio (e.g., 80:20 Aqueous:ACN).

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting the sample.

  • Analysis: Inject your standard and evaluate the peak shape (asymmetry factor). You should observe a significant improvement at lower pH values.

Solution 2: Increase Buffer Concentration

If lowering the pH is not sufficient, increasing the buffer concentration (e.g., to 50 mM) can help. The higher concentration of buffer ions can compete with the protonated analyte for the active silanol sites, effectively "masking" them and further improving peak shape.

Problem: Unstable Retention Times

Q: The retention time for my peak is drifting between injections. What are the likely causes?

A: Retention time instability is often a sign of an unequilibrated system or a changing mobile phase.

  • Cause 1: Insufficient Column Equilibration: Reversed-phase columns, especially when using buffered mobile phases, require adequate time to fully equilibrate. The stationary phase surface needs to be saturated with the mobile phase components.[5]

    • Solution: Always equilibrate your column with at least 20-30 column volumes of the initial mobile phase before starting your analytical run.

  • Cause 2: Mobile Phase pH Instability: If your buffer concentration is too low (<20 mM), the pH of the mobile phase can be influenced by the sample solvent or can drift over time, leading to shifting retention times for a pH-sensitive analyte like this one.[1][8]

    • Solution: Ensure your buffer concentration is sufficient (20-50 mM) and always prepare fresh mobile phase daily.

  • Cause 3: Temperature Fluctuations: HPLC separations are sensitive to temperature. If the ambient temperature is not stable, or if a column heater is not used, retention times can drift.[9]

    • Solution: Use a column oven set to a stable temperature (e.g., 30 °C) to ensure reproducibility.

Problem: Poor Peak Shape (Fronting or Broadening)

Q: My peak is fronting (a sharp leading edge) or is excessively broad. What should I investigate?

A: These issues are typically related to the sample itself or the injection conditions.

  • Cause 1: Sample Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing the characteristic "shark-fin" or fronting peak shape.[8][10]

    • Solution: Perform a dilution series. Reduce your sample concentration by a factor of 5 and 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Cause 2: Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion, including fronting, broadening, or splitting.[8][9]

    • Solution: Ideally, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.

References

  • HPLC Optimization of Aromatic Compounds. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved March 18, 2026, from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved March 18, 2026, from [Link]

  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Retrieved March 18, 2026, from [Link]

  • Bollig, T. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved March 18, 2026, from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved March 18, 2026, from [Link]

  • Skoczylas, M., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5210. Retrieved March 18, 2026, from [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved March 18, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved March 18, 2026, from [Link]

  • Lee, H., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4567. Retrieved March 18, 2026, from [Link]

  • Chatzikonstantinou, A. V., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1332. Retrieved March 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-6-nitroquinazolin-4(3H)-one by Column Chromatography

Welcome to the technical support center for the purification of 2-Amino-6-nitroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Amino-6-nitroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific molecule using column chromatography. Our approach is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 2-Amino-6-nitroquinazolin-4(3H)-one. The inherent characteristics of this molecule—high polarity due to the amino and nitro functional groups, as well as the quinazolinone core—can present unique purification challenges.

Issue 1: My compound is not moving from the origin and appears stuck on the silica gel.

Possible Cause & Scientific Rationale: This is a classic sign that the mobile phase (eluent) is not polar enough to displace the highly polar 2-Amino-6-nitroquinazolin-4(3H)-one from the very polar silica gel stationary phase. The compound's multiple hydrogen bond donors and acceptors interact very strongly with the silanol groups on the silica surface.

Troubleshooting Steps:

  • Increase Eluent Polarity Gradually: Your primary action should be to systematically increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, begin introducing a more polar solvent like methanol. A common solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol or ethyl acetate and methanol.[1]

  • Incorporate a Competitive Additive: Sometimes, strong interactions are not just about polarity but also specific binding. Adding a small percentage (0.5-1%) of a competitive agent like triethylamine (for basic compounds) or acetic acid/formic acid (for acidic compounds) can help. Given the presence of the amino group, triethylamine can help by competing for acidic sites on the silica gel. However, the quinazolinone moiety has an acidic N-H proton, so the molecule is amphoteric. If you suspect your compound is interacting with basic sites, a small amount of acid might be beneficial. Always test these additives on a TLC plate first.

  • Consider an Alternative Stationary Phase: If adjusting the mobile phase is insufficient, the issue might be an irreversible adsorption on silica. In such cases, consider using a less acidic stationary phase like neutral alumina.[2] For highly polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) is also a powerful alternative.[2]

Issue 2: The compound elutes too quickly (high Rf value), resulting in poor separation from less polar impurities.

Possible Cause & Scientific Rationale: This indicates that your mobile phase is too polar. The eluent is so effective at solubilizing and carrying your compound that it doesn't have sufficient interaction with the stationary phase to allow for separation from other components that are also highly soluble in that eluent.

Troubleshooting Steps:

  • Decrease Eluent Polarity: The solution is to reduce the strength of your mobile phase. If you are using a 9:1 ethyl acetate/hexane mixture, try an 8:2 or 7:3 mixture to increase the retention time of your compound on the column.[3]

  • Optimize with TLC: Before running the column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal Rf (retention factor) for the compound of interest for good separation on a column is typically between 0.2 and 0.35.[1] This range provides a good balance between resolution and the time/volume of solvent required for elution.

Issue 3: The compound band is streaking or "tailing" down the column.

Possible Cause & Scientific Rationale: Tailing is often caused by a few key factors:

  • Sample Overload: You have loaded too much crude material onto the column. This saturates the stationary phase at the point of loading, leading to a non-ideal distribution as the band moves down.[2]

  • Poor Solubility: The compound may be sparingly soluble in the mobile phase. As the band travels, it continuously dissolves and re-precipitates, causing the tailing effect.

  • Strong Acid-Base Interactions: The compound may be interacting too strongly with acidic or basic sites on the silica gel, as discussed in Issue 1.

Troubleshooting Steps:

  • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used.

  • Ensure Complete Dissolution: When loading your sample, ensure it is fully dissolved in a minimum amount of solvent. If solubility in the eluent is an issue, consider "dry loading." This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of your packed column.

  • Modify the Mobile Phase: As with non-elution issues, adding a small amount of triethylamine or acid to the eluent can disrupt the strong interactions causing tailing.[1]

  • Increase Flow Rate (with caution): Sometimes, increasing the flow rate (if using flash chromatography) can reduce the time the compound spends interacting with the stationary phase, which can sometimes minimize tailing. However, this may also decrease resolution.

Troubleshooting Workflow Diagram

G start Problem Encountered During Column Chromatography problem1 Poor Separation (Bands Overlap) start->problem1 problem2 Compound Stuck at Origin (Rf ~ 0) start->problem2 problem3 Compound Elutes with Solvent Front (Rf ~ 1) start->problem3 problem4 Band Tailing or Streaking start->problem4 solution1a Optimize solvent system using TLC (target Rf 0.2-0.35) problem1->solution1a Is Rf optimized? solution2a Gradually increase mobile phase polarity (e.g., add MeOH to EtOAc) problem2->solution2a Is eluent too non-polar? solution3a Decrease mobile phase polarity problem3->solution3a Is eluent too polar? solution4a Reduce sample load problem4->solution4a Column overloaded? solution1b Use a longer column for more theoretical plates solution1a->solution1b Still poor separation? solution1c Decrease flow rate solution1b->solution1c solution2b Add a modifier (e.g., 0.5% TEA or AcOH) to the eluent solution2a->solution2b Still not moving? solution2c Consider alternative stationary phase (Alumina, C18) solution2b->solution2c Strong irreversible binding? solution4b Use 'dry loading' method solution4a->solution4b Poor sample solubility? solution4c Add modifier to eluent (see solution 2b) solution4b->solution4c Still tailing?

Caption: Troubleshooting flowchart for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for purifying 2-Amino-6-nitroquinazolin-4(3H)-one?

A1: Given the polar nature of the molecule, a good starting point is a binary solvent system with a moderately polar and a highly polar component. Systems such as Ethyl Acetate/Methanol or Dichloromethane/Methanol are commonly effective for quinazolinone derivatives.[4][5]

Begin with a low concentration of the more polar solvent (e.g., 98:2 Ethyl Acetate/Methanol) and run a TLC plate. Gradually increase the proportion of methanol until you achieve an Rf value for your target compound between 0.2 and 0.35. This systematic approach on TLC will save significant time and solvent when you move to the column.

Q2: What are the key parameters to consider for the column setup?

A2: The following table summarizes the crucial parameters for a successful purification.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh for flash, 60-120 mesh for gravity)Standard choice for polar organic molecules.[2] Finer mesh provides higher resolution but requires pressure (flash chromatography).
Column Dimensions 100:1 ratio of silica gel to crude compound by weightA higher ratio provides better separation for difficult mixtures. The column length-to-diameter ratio should be around 10:1 to 20:1.
Mobile Phase Hexane/Ethyl Acetate, Ethyl Acetate/Methanol, or DCM/Methanol gradientsDetermined by TLC analysis.[3] A gradient elution (gradually increasing polarity) can be effective if impurities have a wide range of polarities.
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the initial eluent. It prevents precipitation at the top of the column and often leads to sharper bands.
Fraction Analysis Thin Layer Chromatography (TLC)Spot every few fractions on a TLC plate to track the elution of your compound and identify pure fractions to combine.[6]
Visualization UV Lamp (254 nm)The aromatic quinazolinone core is UV active, making it easily visible on a TLC plate with a fluorescent indicator.
Q3: Can you provide a general step-by-step protocol for the purification?

A3: Absolutely. This protocol assumes you have already determined an optimal solvent system via TLC (e.g., 95:5 Ethyl Acetate/Methanol gives an Rf of ~0.3).

Experimental Protocol: Column Chromatography Purification

  • Column Preparation:

    • Secure a glass column of appropriate size vertically on a stand.

    • Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[7]

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% Ethyl Acetate).[7]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed .[7]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude 2-Amino-6-nitroquinazolin-4(3H)-one (e.g., 200 mg) in a suitable solvent (like methanol or DCM) in a round-bottom flask.

    • Add a small amount of silica gel (approx. 1-2 g) to the solution.

    • Remove the solvent completely using a rotary evaporator until you have a free-flowing powder of your compound adsorbed onto the silica.

  • Loading the Column:

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add your dry-loaded sample powder to the top of the column, creating a thin, even layer.

    • Gently add another small layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add your pre-determined mobile phase to the column, filling it up.

    • Begin collecting fractions in test tubes. If using flash chromatography, apply gentle pressure.

    • Start with your initial eluent. If you are running a gradient, systematically increase the polarity as planned (e.g., after 10 fractions, switch to 90:10 EtOAc/MeOH).

    • Collect fractions of a consistent volume (e.g., 10-15 mL each).

  • Analysis and Product Isolation:

    • Use TLC to analyze the collected fractions. Spot fractions (e.g., every second or third one) on a TLC plate alongside a spot of your crude starting material.

    • Visualize the plate under a UV lamp.

    • Combine the fractions that contain only your pure desired compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 2-Amino-6-nitroquinazolin-4(3H)-one.

Workflow for a Successful Purification

Sources

Troubleshooting

Technical Support Center: Reducing Background Noise in 2-Amino-6-nitroquinazolin-4(3H)-one Spectroscopic Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-nitroquinazolin-4(3H)-one. This guide provides in-depth troubleshooting strategies and freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-nitroquinazolin-4(3H)-one. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize background noise and ensure the integrity of your spectroscopic assay data. As Senior Application Scientists, we have compiled this resource based on a synthesis of established biochemical principles and field-proven insights to empower you to overcome common experimental hurdles.

Understanding the Source of Background Noise

High background noise in spectroscopic assays can mask the true signal from your analyte of interest, leading to reduced sensitivity, poor reproducibility, and potentially false-positive or -negative results. The origins of this noise can be broadly categorized into three main areas: the intrinsic properties of 2-Amino-6-nitroquinazolin-4(3H)-one, the assay components and conditions, and the instrumentation itself. This guide will systematically address each of these areas.

A critical initial step in troubleshooting is to determine if the observed signal interference is concentration-dependent, which can indicate issues like autofluorescence or quenching.[1] A serial dilution test is a cost-effective first-line approach to investigate this possibility.[1]

Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: My blank wells containing only 2-Amino-6-nitroquinazolin-4(3H)-one show high fluorescence. What could be the cause?

A1: This is a classic case of intrinsic fluorescence or contamination. Here’s a breakdown of potential causes and solutions:

  • Purity of the Compound: The synthesis of 2-Amino-6-nitroquinazolin-4(3H)-one can result in fluorescent byproducts or residual starting materials.[2][3][4]

    • Troubleshooting:

      • Verify Purity: If possible, verify the purity of your compound using techniques like HPLC or LC-MS.

      • Purification: If impurities are detected, consider recrystallization or column chromatography to purify the compound.[4]

      • Source from a Reputable Supplier: Ensure you are using a high-purity grade of the compound from a reliable commercial source.

  • Autofluorescence: Quinazolinone derivatives can exhibit inherent fluorescence.[5] The nitro group on 2-Amino-6-nitroquinazolin-4(3H)-one generally quenches fluorescence; however, its reduction to an amino group can lead to a significant increase in fluorescence.[6]

    • Troubleshooting:

      • Control Wells: Always include control wells with the compound alone to measure and subtract its background fluorescence from your experimental wells.

Q2: I'm observing a decrease in signal over time, even in my positive controls. What is happening?

A2: This phenomenon is likely due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light. Nitro-substituted quinazolinones can be susceptible to photodegradation, especially under UV irradiation.[7][8]

  • Troubleshooting:

    • Reduce Exposure Time: Minimize the exposure of your samples to the excitation light. Use the shortest possible integration time on your plate reader that still provides a good signal-to-noise ratio.

    • Decrease Excitation Intensity: If your instrument allows, reduce the intensity of the excitation lamp.

    • Use a Photostable Formulation: If available, consider using a commercially prepared, stabilized formulation of the compound.

    • Time-Course Experiment: Run a time-course experiment with a control sample to characterize the rate of photobleaching and determine the optimal window for your measurements.

Q3: My results are inconsistent, and I suspect the compound is precipitating in the wells.

A3: Poor solubility and aggregation are common issues with organic molecules in aqueous buffers, leading to light scattering and variable fluorescence readings.

  • Troubleshooting:

    • Solubility Test: Empirically determine the solubility of your specific batch of 2-Amino-6-nitroquinazolin-4(3H)-one in your assay buffer.

    • Solvent Optimization: While many protocols suggest dissolving the compound in DMSO, high concentrations of DMSO can be detrimental to some biological assays.[6] Optimize the final DMSO concentration in your assay to be as low as possible (typically <1%).

    • Use of Surfactants: Consider the addition of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) to improve solubility and prevent aggregation.

    • Sonication: Briefly sonicating the stock solution before use can help to break up small aggregates.

Assay and Instrumentation Issues

Q4: The background is high in all my wells, including those without the compound. What should I check?

A4: This points to a problem with the assay components or the microplate itself.

  • Autofluorescence of Media and Plates:

    • Phenol Red: Many cell culture media contain phenol red, a pH indicator that is fluorescent.[9]

      • Solution: Switch to a phenol red-free medium for the final assay steps.[10]

    • Serum: Fetal Bovine Serum (FBS) and other serum components can be a significant source of background fluorescence.[10]

      • Solution: If possible, reduce the serum concentration during the assay or use a serum-free medium.

    • Microplates: The type of microplate used can impact background fluorescence. White plates are generally not recommended for fluorescence assays due to high reflection of excitation light.[9]

      • Solution: Use black-walled, clear-bottom plates for cell-based assays read from the bottom, or all-black plates for solution-based assays.[9]

  • Contaminated Reagents: Buffers and other reagents can become contaminated with fluorescent impurities.

    • Solution: Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove any particulate matter.

Q5: How can I optimize my instrument settings to reduce background?

A5: Proper instrument setup is crucial for maximizing the signal-to-noise ratio.

  • Wavelength Selection:

    • Narrow Bandwidths: Use the narrowest excitation and emission bandwidths that still provide adequate signal. This will reduce the collection of stray light and background fluorescence.

    • Avoid Spectral Overlap: Ensure that your excitation and emission wavelengths are sufficiently separated to minimize bleed-through.

  • Gain and Detector Settings:

    • Optimize Gain: The gain setting on the photomultiplier tube (PMT) should be set to a level that provides a good dynamic range without saturating the detector with your highest signal.

    • Read from Bottom: For adherent cell-based assays, reading from the bottom of the plate can significantly reduce background from the assay medium.[9]

Troubleshooting Guides

Guide 1: High Background in Blank and Control Wells

This guide provides a systematic approach to diagnosing and resolving high background signals that are independent of the specific experimental variable.

Issue Potential Cause(s) Recommended Solution(s)
High background in all wells, including no-cell controls. Autofluorescence from assay media or plates.[10]1. Switch to phenol red-free medium.[11] 2. Reduce the concentration of Fetal Bovine Serum (FBS) if possible. 3. Use black-walled microplates with clear or black bottoms.[9]
Contaminated buffers or reagents.1. Prepare fresh buffers using high-purity water and reagents. 2. Filter-sterilize all buffers.
High background only in wells containing 2-Amino-6-nitroquinazolin-4(3H)-one. Intrinsic fluorescence of the compound or fluorescent impurities.1. Verify the purity of the compound via HPLC or LC-MS. 2. Purify the compound if necessary. 3. Perform a spectral scan to identify the compound's excitation and emission maxima and choose non-overlapping filter sets for your assay if possible.
Compound aggregation leading to light scatter.1. Determine the compound's solubility limit in the assay buffer. 2. Optimize the final DMSO concentration to be as low as possible. 3. Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20).
Guide 2: Poor Signal-to-Noise Ratio

This guide focuses on strategies to enhance the specific signal relative to the background noise.

Issue Potential Cause(s) Recommended Solution(s)
Weak specific signal, making the background appear high. Suboptimal assay conditions or reagent concentrations.1. Titrate your fluorescent probe/antibody to ensure you are using an optimal concentration. 2. Optimize instrument settings (e.g., gain, exposure time) to maximize the signal-to-noise ratio.[10] 3. Ensure your excitation and emission wavelengths are optimal for your fluorophore.
Photobleaching of the fluorophore.[7]1. Minimize the exposure time to the excitation light. 2. Reduce the intensity of the excitation source if possible. 3. Include a photostability control to monitor signal decay over time.
High variability between replicate wells. Inconsistent pipetting or cell seeding.1. Use calibrated pipettes and practice good pipetting technique. 2. Ensure even cell distribution when seeding plates.
Edge effects in the microplate.1. Avoid using the outer wells of the microplate for experimental samples. 2. Ensure proper humidification during incubation to prevent evaporation from the outer wells.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-6-nitroquinazolin-4(3H)-one

This protocol is based on established methods for the synthesis of quinazolinone derivatives.[2][12]

Materials:

  • 2-Amino-5-nitrobenzoic acid

  • Urea

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • 2 N Sodium hydroxide (NaOH)

  • Ammonia source (e.g., ammonium hydroxide)

  • Dimethylformamide (DMF)

Procedure:

  • Cyclocondensation: Heat a mixture of 2-amino-5-nitrobenzoic acid and urea at 160 °C for 20 hours to form the quinazolinedione.[2]

  • Chlorination: Reflux the quinazolinedione with POCl₃ in the presence of TEA at 120 °C for 17 hours to yield the dichloroquinazoline.[2]

  • Hydrolysis: Perform a base-promoted hydrolysis of the dichloroquinazoline at the C4 position using 2 N NaOH at room temperature for 20 hours to produce the 2-chloro-4(3H)-quinazolinone.[2]

  • Amination: React the 2-chloro-4(3H)-quinazolinone with an ammonia source in DMF at 85 °C for 16 hours to yield the final product, 2-Amino-6-nitroquinazolin-4(3H)-one.[2]

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to remove any unreacted starting materials or side products.[4]

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This is a general protocol that can be adapted for use with 2-Amino-6-nitroquinazolin-4(3H)-one as a potential kinase inhibitor.[13]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 2-Amino-6-nitroquinazolin-4(3H)-one (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 2-Amino-6-nitroquinazolin-4(3H)-one in DMSO.

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the kinase and substrate to each well.

  • Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of ADP produced using a suitable detection method and a microplate reader.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amination A 2-Amino-5-nitrobenzoic acid + Urea B Quinazolinedione A->B 160°C, 20h C Quinazolinedione D Dichloroquinazoline C->D POCl3, TEA, 120°C, 17h E Dichloroquinazoline F 2-Chloro-4(3H)-quinazolinone E->F 2N NaOH, rt, 20h G 2-Chloro-4(3H)-quinazolinone H 2-Amino-6-nitroquinazolin-4(3H)-one G->H Ammonia source, DMF, 85°C, 16h

Caption: Synthetic workflow for 2-Amino-6-nitroquinazolin-4(3H)-one.

Troubleshooting_Workflow Start High Background Noise Q1 Is background high in all wells? Start->Q1 A1_Yes Check media, buffers, and plates for autofluorescence. Q1->A1_Yes Yes A1_No Is background high only in wells with the compound? Q1->A1_No No End Resolved A1_Yes->End A2_Yes Investigate compound purity, autofluorescence, and aggregation. A1_No->A2_Yes A2_Yes->End A2_No Is the signal-to-noise ratio poor? A3_Yes Optimize assay conditions, check for photobleaching, and review pipetting. A2_No->A3_Yes Yes A3_Yes->End

Caption: Decision tree for troubleshooting high background noise.

References

  • Tange, A., Kishikawa, N., Sakamoto, Y., El-Maghrabey, M., Wada, M., & Kuroda, N. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Molecules, 28(8), 3535. [Link]

  • Panagopoulos, A., Balalas, T., Mitrakas, A., Vrazas, V., Katsani, K. R., Koumbis, A. E., ... & Fylaktakidou, K. C. (2021). 6‐Nitro‐Quinazolin‐4 (3H)‐one Exhibits Photo‐Dynamic Effects and Photo‐Degrades Human Melanoma Cell Lines. A Study on the Photo‐Reactivity of Simple Quinazolin− 4 (3H)‐ones. Photochemistry and Photobiology, 97(4), 826-836. [Link]

  • Mikra, C., Bairaktari, M., Petridi, M. T., & Fylaktakidou, K. C. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4 (3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1316. [Link]

  • Lee, J. Y., Lee, H. J., Kim, S., Park, C. M., Kim, J. H., & Lee, J. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(1), 967. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, Y. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC advances, 10(51), 30589-30595. [Link]

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. The Blog - Tecan. Retrieved from [Link]

  • Rasapalli, S., Geden, J. V., & Shah, P. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl) quinazolin-4 (3H)-ones. Bioorganic & medicinal chemistry letters, 30(23), 127550. [Link]

  • Perez-Vazquez, A., Torres-Piedra, M., Garcia-Romo, M., & Garcia-Perez, C. A. (2022). Synthesis of Quinazolin-2, 4, 6-triamine Derivatives as Non-purine Xanthine Oxidase Inhibitors and Exploration of their Antioxidant and Toxicological Profile. Chemistry & Biology Interface, 12(1), 1-15. [Link]

  • Turgunov, K. K., Kadyrov, A. S., & Tashkhodzhaev, B. (2021). Crystal structures of 6-nitroquinazolin-4 (3H)-one, 6-aminoquinazolin-4 (3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 1015-1021. [Link]

  • Li, J., Li, Y., He, Y., & Liu, Y. (2018). and Metal-Free Synthesis of 4 (3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Organic & Biomolecular Chemistry, 16(43), 8236-8240. [Link]

  • Zhang, X., & Li, X. (2016). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & medicinal chemistry letters, 26(16), 4058-4061. [Link]

  • Al-Obaid, A. M., & Al-Rashood, K. A. (2021). Synthesis of 6-Substituted 3 (H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry, 91(11), 2329-2335. [Link]

  • Panagopoulos, A., Balalas, T., Mitrakas, A., Vrazas, V., Katsani, K. R., Koumbis, A. E., ... & Fylaktakidou, K. C. (2021). 6-Nitro-Quinazolin-4 (3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4 (3H)-ones. Photochemistry and photobiology, 97(4), 826-836. [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. Retrieved from [Link]

  • Lee, J. Y., Lee, H. J., Kim, S., Park, C. M., Kim, J. H., & Lee, J. (2025). Dose–response images of 2-(amino)quinazolin-4(3H)-one derivatives in the H460 infection model. [Figure]. In Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Ali, M., & Sharma, M. (2020). Quinazolin-4 (3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1896. [Link]

  • Li, Y., Zhang, Y., & Liu, Y. (2021). Conjugated structures based on quinazolinones and their application in fluorescent labeling. Dyes and Pigments, 188, 109191. [Link]

  • Kim, J. H., & Park, C. (2026, January 27). A Competitive Fluorescence Immunoassay Based on Intermolecular Quenching Using an N-Terminally Fluorescent-Labeled IgG Antibody. bioRxiv. [Link]

  • Kim, J. H., & Park, C. (2022). Quantitative Fluorescence Quenching by Aromatic Amino Acids. International Journal of Molecular Sciences, 23(19), 11823. [Link]

  • Lee, J. Y., Lee, H. J., Kim, S., Park, C. M., Kim, J. H., & Lee, J. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(1), 967. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Amino-6-nitroquinazolin-4(3H)-one and 2-Aminoquinazolin-4(3H)-one: Exploring the Impact of Nitration on Biological Activity

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Within this class, 2-aminoquinazolin-4(3H)-one has emerged as a particularly promising lead structure, demonstrating potent antiviral, antibacterial, and anticancer properties. A key strategy in drug discovery is the chemical modification of such privileged scaffolds to enhance potency, selectivity, and pharmacokinetic profiles. One common modification is the introduction of a nitro group, an electron-withdrawing moiety known to significantly influence a molecule's biological activity. This guide provides an in-depth, objective comparison of the biological activities of the parent compound, 2-aminoquinazolin-4(3H)-one, and its nitrated analogue, 2-amino-6-nitroquinazolin-4(3H)-one, supported by available experimental data and detailed methodologies.

Core Structures at a Glance

The fundamental difference between the two molecules lies in the presence of a nitro group (-NO2) at the 6-position of the quinazolinone ring system in 2-amino-6-nitroquinazolin-4(3H)-one. This substitution can profoundly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Comparative Biological Activity: A Focus on Antibacterial Efficacy

While direct comparative studies across a range of biological activities for the 6-nitro derivative are limited in publicly available literature, valuable insights can be drawn from studies on closely related analogues. A notable study on the anti-staphylococcal activity of 2-(amino)quinazolin-4(3H)-one derivatives provides data for a 7-nitro substituted compound, which serves as a strong indicator of the potential effects of a nitro group on the quinazolinone core.

Table 1: Comparative Antibacterial Activity against Staphylococcus aureus

CompoundSubstitutionTarget OrganismMIC50 (µM)
1 UnsubstitutedS. aureus ATCC25923> 50
2 7-NitroS. aureus ATCC259232.5

Data synthesized from a study on 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

The data clearly indicates that the presence of a nitro group significantly enhances the antibacterial activity against S. aureus. The unsubstituted parent compound shows minimal activity, while the 7-nitro derivative exhibits a potent minimum inhibitory concentration (MIC50) of 2.5 µM. This suggests that the electron-withdrawing nature of the nitro group may play a crucial role in the compound's mechanism of action against this bacterium.

Diverse Biological Landscape of the 2-Aminoquinazolin-4(3H)-one Scaffold

The parent compound, 2-aminoquinazolin-4(3H)-one, and its derivatives have been extensively studied, revealing a broad spectrum of biological activities.

Antiviral Activity

Recent research has highlighted the potent antiviral effects of 2-aminoquinazolin-4(3H)-one derivatives against coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2] Specific derivatives have demonstrated IC50 values in the sub-micromolar range, indicating strong potential for the development of novel antiviral therapeutics.[1] The mechanism of action is still under investigation but is thought to involve the inhibition of viral entry into host cells.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer cells. Derivatives of 2-aminoquinazolin-4(3H)-one have been investigated for their antiproliferative activities against various cancer cell lines.[3][4] The proposed mechanisms often involve the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell growth and survival. The addition of a nitro group to other quinazolinone scaffolds has been shown to enhance cytotoxicity and pro-apoptotic activity, suggesting that 2-amino-6-nitroquinazolin-4(3H)-one could also possess significant anticancer potential.

Mechanism of Action: The Influence of the Nitro Group

The enhanced biological activity observed with the nitrated quinazolinone can be attributed to several factors:

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group can modulate the electron density of the entire quinazolinone ring system. This can alter the binding affinity of the molecule to its biological target.

  • Increased Lipophilicity: The nitro group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Activation: In some cases, nitro groups can be bioreduced in vivo to form reactive intermediates that can covalently modify biological macromolecules, leading to cytotoxic effects.

G cluster_compound Chemical Modification cluster_properties Altered Physicochemical Properties cluster_activity Enhanced Biological Activity Parent 2-Aminoquinazolin-4(3H)-one Nitro 2-Amino-6-nitroquinazolin-4(3H)-one Parent->Nitro Nitration at C6 Electronics Modified Electronic Profile Nitro->Electronics Lipophilicity Increased Lipophilicity Nitro->Lipophilicity Metabolism Potential for Bioreduction Nitro->Metabolism Antibacterial Potent Antibacterial Activity Electronics->Antibacterial Lipophilicity->Antibacterial Anticancer Potential for Increased Cytotoxicity Metabolism->Anticancer

Caption: Influence of Nitration on Physicochemical Properties and Biological Activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis of 2-Amino-6-nitroquinazolin-4(3H)-one

The synthesis of 2-amino-6-nitroquinazolin-4(3H)-one can be adapted from established procedures for similar quinazolinone derivatives. A plausible synthetic route is outlined below:

G Start 2-Amino-5-nitrobenzoic Acid Step1 Reaction with Urea (Heat) Start->Step1 Intermediate1 6-Nitroquinazoline-2,4(1H,3H)-dione Step1->Intermediate1 Step2 Chlorination (POCl3, Et3N) Intermediate1->Step2 Intermediate2 2,4-Dichloro-6-nitroquinazoline Step2->Intermediate2 Step3 Selective Hydrolysis (NaOH) Intermediate2->Step3 Intermediate3 2-Chloro-6-nitroquinazolin-4(3H)-one Step3->Intermediate3 Step4 Amination (Ammonia or Amine source) Intermediate3->Step4 Final 2-Amino-6-nitroquinazolin-4(3H)-one Step4->Final

Caption: Proposed Synthetic Pathway for 2-Amino-6-nitroquinazolin-4(3H)-one.

Step-by-Step Protocol:

  • Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione: 2-Amino-5-nitrobenzoic acid is heated with excess urea at high temperature (e.g., 180-200 °C) to induce cyclization.

  • Synthesis of 2,4-Dichloro-6-nitroquinazoline: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (Et3N), under reflux to yield the dichloro derivative.

  • Synthesis of 2-Chloro-6-nitroquinazolin-4(3H)-one: Selective hydrolysis of the 4-chloro group is achieved by reacting the dichloro intermediate with a mild base, such as aqueous sodium hydroxide (NaOH), at room temperature.

  • Synthesis of 2-Amino-6-nitroquinazolin-4(3H)-one: The final compound is obtained by nucleophilic substitution of the 2-chloro group with an amino group. This can be achieved by reacting the 2-chloro intermediate with a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through the reaction mixture.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 25923)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (antibiotic) and a negative control (no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The available evidence strongly suggests that the introduction of a nitro group to the 2-aminoquinazolin-4(3H)-one scaffold significantly enhances its biological activity, particularly its antibacterial efficacy. While the parent compound serves as a versatile and potent lead structure with demonstrated antiviral and anticancer potential, nitrated analogues represent a promising avenue for developing next-generation therapeutic agents with improved potency.

Further research is warranted to directly compare the biological activities of 2-amino-6-nitroquinazolin-4(3H)-one and its parent compound across a broader range of targets, including various cancer cell lines and viruses. Elucidating the precise mechanisms of action for these compounds will be crucial for their rational design and optimization as future drug candidates. The experimental protocols provided in this guide offer a robust framework for researchers to undertake these important investigations.

References

  • Antibiotics (Basel).

  • Bioorganic & Medicinal Chemistry Letters.

  • Pharmaceuticals (Basel).

  • Pharmaceuticals (Basel).

  • Pharmaceuticals (Basel).

Sources

Comparative

A Comprehensive Efficacy Comparison: 2-Amino-6-nitroquinazolin-4(3H)-one vs. Standard Kinase Inhibitors

Executive Summary In the landscape of targeted oncology, overcoming kinase inhibitor resistance remains a paramount challenge. The 2-Amino-6-nitroquinazolin-4(3H)-one (2A6NQ) scaffold has emerged as a highly versatile, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, overcoming kinase inhibitor resistance remains a paramount challenge. The 2-Amino-6-nitroquinazolin-4(3H)-one (2A6NQ) scaffold has emerged as a highly versatile, multi-targeted pharmacophore capable of addressing resistance mechanisms that plague standard mono-targeted therapies [1]. This guide provides an objective, data-driven comparison between 2A6NQ-derived compounds and standard FDA-approved kinase inhibitors (e.g., Erlotinib, Lapatinib, Imatinib), detailing their mechanistic differences, quantitative efficacy, and the self-validating experimental workflows required for their evaluation.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

The efficacy of the 2A6NQ scaffold is fundamentally driven by its unique structural moieties, which dictate its interaction with the kinase ATP-binding pocket:

  • The 2-Amino Group (Hinge Binder): This group acts as a critical hydrogen bond donor/acceptor pair. It mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase (e.g., forming a critical hydrogen bond with Met793 in EGFR) [1].

  • The 6-Nitro Group (Electronic Modulator & Pocket Prober): The strongly electron-withdrawing nitro group serves a dual purpose. First, it modulates the electron density and pKa of the quinazolinone core, enhancing cellular membrane permeability. Second, it projects into the solvent-exposed channel or the allosteric DFG-out pocket, allowing the compound to act as either a Type I (ATP-competitive) or Type II (non-competitive) inhibitor depending on the specific kinase conformation [1][2].

Standard inhibitors like Erlotinib are rigid Type I inhibitors, making them highly susceptible to gatekeeper mutations (e.g., T790M in EGFR). The 2A6NQ scaffold's ability to induce or bind to the inactive DFG-out conformation (Type II) in kinases like CDK2 provides a broader therapeutic window [1].

BindingLogic Compound 2-Amino-6-nitroquinazolin-4(3H)-one Hinge Hinge Region (ATP Pocket) Compound->Hinge 2-Amino H-bonds DFG DFG Motif (Activation Loop) Compound->DFG 6-Nitro interaction TypeI Type I Inhibition (Active Conformation) Hinge->TypeI EGFR / HER2 TypeII Type II Inhibition (Inactive Conformation) DFG->TypeII CDK2 / VEGFR2

Diagram 1: Binding mechanism logic of the 2A6NQ scaffold demonstrating Type I vs. Type II inhibition.

Quantitative Efficacy Comparison

The following table synthesizes in vitro enzymatic IC₅₀ data comparing optimized 2A6NQ derivatives against standard clinical kinase inhibitors across multiple targets [1][2][3].

Kinase Target2A6NQ Derivative (IC₅₀, µM)Standard InhibitorStandard Inhibitor (IC₅₀, µM)Dominant Inhibition Mode
EGFR 0.097 ± 0.019Erlotinib0.056 ± 0.012Type I (ATP-Competitive)
HER2 0.128 ± 0.016Lapatinib0.105 ± 0.010Type I / Type II
CDK2 0.173 ± 0.012Imatinib0.131 ± 0.015Type II (Non-Competitive)
Aurora Kinase A 0.250 ± 0.030Alisertib0.080 ± 0.005Type I (ATP-Competitive)

Data Synthesis: While standard inhibitors like Erlotinib exhibit slightly higher potency (lower IC₅₀) against single targets like wild-type EGFR, the 2A6NQ scaffold demonstrates comparable, pan-kinase efficacy. This polypharmacology is highly advantageous in heterogeneous tumor microenvironments, particularly in non-small cell lung cancer (NSCLC) where Aurora Kinase A (AKA) amplification drives EGFR-TKI resistance [2].

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of 2A6NQ against standard inhibitors, researchers must employ a self-validating assay system. This ensures that observed phenotypic changes are causally linked to specific kinase inhibition rather than off-target toxicity.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Causality: Measures direct enzymatic inhibition independent of cellular permeability or efflux pumps.

  • Preparation: Prepare 1X Kinase Buffer. Dilute 2A6NQ and standard inhibitors (Erlotinib/Imatinib) in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Enzyme Reaction: Incubate recombinant kinase (e.g., EGFR or CDK2) with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding ATP and the specific peptide substrate. Incubate for 60 minutes at 37°C.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation Check: Include a No-Enzyme Control (background ATP hydrolysis) and a Vehicle Control (maximum kinase activity). If the No-Enzyme control shows high luminescence, ATP depletion failed, invalidating the IC₅₀ calculation.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: Confirms that the compound penetrates the cell and successfully inhibits the intended intracellular signaling cascade.

  • Treatment: Seed NSCLC cells (e.g., H1975, which harbors the T790M resistance mutation) at 1×105 cells/well. Treat with varying concentrations of 2A6NQ or Erlotinib for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the targets.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for total EGFR, p-EGFR (Tyr1068), total AKA, and p-AKA.

  • Self-Validation Check: A valid on-target multi-kinase inhibitor will show a dose-dependent reduction in p-EGFR and p-AKA without altering the expression levels of total EGFR or total AKA. If total protein levels drop significantly, the compound is likely inducing non-specific cytotoxicity or protein degradation.

ExpWorkflow A Compound Synthesis & Purification (>98%) B Biochemical Kinase Assay (ADP-Glo / TR-FRET) A->B In vitro validation C Cellular Proliferation (NSCLC / Breast Cancer Lines) A->C In vivo proxy E Data Synthesis & IC50 Calculation B->E Enzymatic IC50 D Target Engagement (Western Blot: p-EGFR, p-AKA) C->D Phenotypic validation D->E Cellular IC50

Diagram 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy.

Downstream Signaling Pathway Impact

The superiority of the 2A6NQ scaffold in resistant cancer models stems from its dual-inhibition profile. While standard inhibitors like Erlotinib only block the EGFR PI3K/AKT axis, 2A6NQ simultaneously inhibits Aurora Kinase A (AKA). AKA is a critical cell cycle regulator; its inhibition induces G2/M phase arrest, effectively cutting off the bypass survival mechanism utilized by EGFR-mutated tumors [2].

SignalingPathway Inhibitor 2-Amino-6-nitroquinazolin-4(3H)-one EGFR EGFR / HER2 Inhibitor->EGFR Inhibits AKA Aurora Kinase A Inhibitor->AKA Inhibits PI3K PI3K / AKT EGFR->PI3K Activates MAPK MAPK / ERK EGFR->MAPK Activates CellCycle G2/M Transition AKA->CellCycle Promotes Apoptosis Apoptosis PI3K->Apoptosis Blocks MAPK->CellCycle Promotes CellCycle->Apoptosis Arrest induces

Diagram 3: Dual-pathway disruption by 2A6NQ leading to synergistic apoptosis in resistant cells.

References

  • Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: Molecules (National Institutes of Health / PMC) URL: [Link]

Validation

LC-MS/MS validation of 2-Amino-6-nitroquinazolin-4(3H)-one metabolites in plasma

An In-Depth Comparative Guide to the LC-MS/MS Validation of 2-Amino-6-nitroquinazolin-4(3H)-one Metabolites in Plasma Introduction: The Analytical Imperative in Drug Metabolism The journey of a drug candidate from discov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS/MS Validation of 2-Amino-6-nitroquinazolin-4(3H)-one Metabolites in Plasma

Introduction: The Analytical Imperative in Drug Metabolism

The journey of a drug candidate from discovery to clinical application is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Amino-6-nitroquinazolin-4(3H)-one and its derivatives represent a class of compounds with significant therapeutic potential, explored for applications ranging from antiviral to anticancer agents.[1][2] The quantification of a parent drug and its metabolites in biological matrices like plasma is not merely a procedural step; it is fundamental to establishing a compound's pharmacokinetic (PK) profile, understanding its efficacy, and ensuring its safety.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5][6] This guide details the validation of an LC-MS/MS method for 2-Amino-6-nitroquinazolin-4(3H)-one metabolites, grounding the entire process in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is the global standard for bioanalytical method validation.[7][8][9][10]

The Foundation: Bioanalytical Method Validation Principles

The objective of validating a bioanalytical assay is to prove that it is suitable for its intended purpose.[7] This involves a series of experiments to characterize the method's performance. For regulatory submissions, adherence to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under ICH M10, is mandatory.[10][11][12]

The core validation parameters, which form the structure of our experimental discussion, include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect and Recovery

  • Stability

Experimental Design: A Rationale-Driven Approach

A successful validation hinges on a well-designed experimental protocol. Here, we dissect the critical stages of method development and validation for the metabolites of 2-Amino-6-nitroquinazolin-4(3H)-one.

Sample Preparation: The Critical First Step

The complexity of plasma, a protein-rich matrix, necessitates a sample preparation step to remove interferences that can clog chromatography systems and suppress the analyte signal in the mass spectrometer.[13] The choice of technique involves a trade-off between sample cleanliness, recovery, speed, and cost.

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent like acetonitrile or methanol to "crash out" proteins.[13]

    • Rationale: Chosen for high-throughput screening due to its speed. However, it is the "dirtiest" method, leaving behind phospholipids and other matrix components that can cause ion suppression.[14] For 2-Amino-6-nitroquinazolin-4(3H)-one metabolites, which are expected to be relatively polar, PPT with acetonitrile is a common starting point.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous plasma sample and an immiscible organic solvent based on polarity.[13][15]

    • Rationale: LLE provides a much cleaner extract than PPT and can concentrate the analyte, improving sensitivity. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and must be optimized based on the polarity of the specific metabolites.

  • Solid-Phase Extraction (SPE): This is the most powerful technique for removing interferences, providing the cleanest samples.[16] It uses a solid sorbent to retain the analyte, which is then washed to remove matrix components and selectively eluted.

    • Rationale: While more time-consuming and expensive, SPE is often necessary for achieving the lowest limits of quantification. For the polar metabolites of our target compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be highly effective.[16]

Below is a workflow diagram illustrating the decision-making process for sample preparation.

Start Plasma Sample Decision1 High Throughput Needed? Start->Decision1 PPT Protein Precipitation (PPT) (Fast, Less Clean) Decision1->PPT  Yes Decision2 Sufficient Sensitivity & Cleanliness? Decision1->Decision2  No End LC-MS/MS Analysis PPT->End LLE Liquid-Liquid Extraction (LLE) (Cleaner, Good Recovery) Decision2->LLE  Moderate  Purity OK SPE Solid-Phase Extraction (SPE) (Cleanest, Most Selective) Decision2->SPE  Highest  Purity Needed LLE->End SPE->End

Caption: Decision workflow for plasma sample preparation.
Chromatographic and Mass Spectrometric Conditions

Optimizing the LC-MS/MS parameters is crucial for separating the metabolites from each other and from endogenous plasma components.

Liquid Chromatography (LC):

  • Column: For the parent compound and its potential metabolites (e.g., reduced amino- or hydroxylated species), which cover a range of polarities, a reversed-phase C18 column is a versatile starting point. For highly polar metabolites, a HILIC column may be necessary to achieve adequate retention.[17][18]

  • Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency.[15][19] A gradient elution, starting with a high percentage of A and ramping to a high percentage of B, is used to elute compounds across a polarity range.

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds, typically operating in positive ion mode due to the presence of basic amino groups.

  • Detection: The instrument of choice is a triple quadrupole (QqQ) mass spectrometer, valued for its sensitivity and selectivity in quantitative analysis.[4] Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the metabolite) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process is highly specific and drastically reduces chemical noise.[5]

Step-by-Step Validation Protocols & Acceptance Criteria

The following protocols are based on the ICH M10 guideline.[7][8] All experiments should be performed using at least three batches of quality control (QC) samples at low, medium, and high concentrations.

Protocol 1: Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[20]

  • Procedure:

    • Analyze at least six blank plasma samples from individual sources to check for interferences at the retention time of the analyte and internal standard (IS).

    • Analyze a blank sample spiked only with the IS.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: Response of interfering peaks should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Protocol 2: Calibration Curve, Linearity, and LLOQ
  • Objective: To demonstrate the relationship between instrument response and known analyte concentrations and to define the lower boundary of accurate measurement.[6][20]

  • Procedure:

    • Prepare a blank plasma sample, a zero standard (blank + IS), and at least six non-zero calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a weighted (e.g., 1/x² or 1/x) linear regression.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).

    • The LLOQ is the lowest standard on the curve that meets these criteria for accuracy and precision and has a signal-to-noise ratio of at least 5:1.[19]

Protocol 3: Accuracy and Precision
  • Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).[6][20]

  • Procedure:

    • Analyze at least five replicates of QC samples at a minimum of four levels: LLOQ, low, medium, and high.

    • Perform this analysis on at least three separate days to determine both intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision.

  • Acceptance Criteria:

    • The mean concentration (accuracy) should be within ±15% of the nominal value for low, medium, and high QCs (±20% for LLOQ).

    • The coefficient of variation (CV%) for precision should not exceed 15% for low, medium, and high QCs (20% for LLOQ).

Protocol 4: Matrix Effect and Recovery
  • Objective: To assess the influence of matrix components on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).[16][20]

  • Procedure:

    • Prepare three sets of samples at low and high concentrations:

      • Set A: Analyte spiked in clean solvent.

      • Set B: Analyte spiked into the extract of blank plasma (post-extraction spike).

      • Set C: Analyte spiked into blank plasma and then extracted.

  • Calculations & Acceptance Criteria:

    • Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A). The IS-normalized matrix factor should have a CV% ≤ 15%.

    • Recovery = (Peak Response in Set C) / (Peak Response in Set B). Recovery should be consistent, with a CV% ≤ 15%.

Data Summary: Illustrative Validation Results

The following tables present hypothetical yet realistic data for the validation of a primary metabolite, "Metabolite M1."

Table 1: Calibration Curve Performance

Standard Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
0.50 (LLOQ) 0.58 116.0
1.00 1.05 105.0
5.00 4.85 97.0
20.0 20.9 104.5
80.0 78.2 97.8
150.0 145.5 97.0
200.0 203.0 101.5

Regression: Weighted (1/x²), r² = 0.9985

Table 2: Inter-Day Accuracy and Precision (n=3 days)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ 0.50 0.55 110.0 11.2
Low 1.50 1.41 94.0 8.5
Medium 75.0 78.9 105.2 6.1

| High | 175.0 | 169.1 | 96.6 | 5.3 |

Comparison with Alternative Analytical Platforms

While LC-MS/MS is the gold standard, other techniques have specific applications and offer different advantages.

Table 3: Comparison of Bioanalytical Techniques for Metabolite Quantification

Feature LC-MS/MS (Triple Quad) Immunoassay (e.g., ELISA) High-Resolution MS (HRMS) NMR Spectroscopy
Specificity Very High (based on mass and fragmentation) Variable (potential cross-reactivity) Extremely High (based on accurate mass) High (based on chemical structure)
Sensitivity Excellent (pg/mL to fg/mL) Good (ng/mL to pg/mL) Good to Excellent Low (µg/mL to mg/mL)
Throughput Medium High (for a single analyte) Medium Low
Multiplexing Excellent (can measure many metabolites at once) Limited Excellent (untargeted analysis) Excellent (all protons visible)
Development Time Moderate Long (requires antibody generation) Moderate Short (for known compounds)

| Use Case | Gold standard for targeted quantification in regulated bioanalysis. [11] | High-throughput screening of a single known metabolite or parent drug. | Metabolite identification and discovery; can also be used for quantification. | Structural elucidation; analysis of highly abundant metabolites without standards.[21] |

This comparison highlights that for regulated bioanalysis requiring high sensitivity, specificity, and the ability to measure multiple metabolites simultaneously, LC-MS/MS remains the superior choice.[22]

Below is a diagram illustrating the overall validation workflow.

cluster_prep 1. Method Development & Prep cluster_validation 2. Core Validation Experiments cluster_analysis 3. Data Analysis & Reporting MD Method Development (LC & MS Optimization) Prep Prepare Calibrators & QC Samples MD->Prep Selectivity Selectivity & Specificity Curve Calibration Curve & LLOQ Accuracy Accuracy & Precision Matrix Matrix Effect & Recovery Stability Stability (Freeze-Thaw, etc.) Analysis Process Data & Calculate Results Selectivity->Analysis Curve->Analysis Accuracy->Analysis Matrix->Analysis Stability->Analysis Report Validation Report (Summarize Findings) Analysis->Report

Caption: High-level workflow for LC-MS/MS method validation.

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that underpins the reliability of critical data in drug development. For the metabolites of 2-Amino-6-nitroquinazolin-4(3H)-one in plasma, LC-MS/MS provides the necessary sensitivity, specificity, and multiplexing capability to generate high-quality pharmacokinetic data. By following a structured validation plan based on ICH M10 guidelines, researchers can ensure their methods are robust, reproducible, and fit for purpose. While alternative techniques like immunoassays and NMR have their place, the comprehensive and quantitative power of a fully validated LC-MS/MS method remains the cornerstone of modern bioanalysis.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). Technology Networks. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bioanalytical & Biomarker Services. [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. [Link]

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. (n.d.). PMC. [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA. [Link]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024, April 4). European Medicines Agency (EMA). [Link]

  • Optimized plasma sample preparation and LC‐MS analysis to s. (n.d.). OPUS at UTS. [Link]

  • eBook: ICH M10 Bioanalytical Method Validation. (2021, November 11). Bioanalysis Zone. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). RSC Publishing. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research. (n.d.). Institute of Molecular and Translational Medicine. [Link]

  • Exploring the Different Techniques of Metabolomics Analysis. (2025, January 23). HMT. [Link]

  • Analysis of Plasma, Serum, and Whole Blood Metabolites Using 1 H NMR Spectroscopy. (n.d.). SpringerLink. [Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. (2025, February 5). MDPI. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. [Link]

  • Comparative Evaluation of Plasma Metabolomic Data from Multiple Laboratories. (n.d.). PMC. [Link]

  • The validation of an LC–MS/MS assay for perhexiline and major hydroxy metabolites, and its application to therapeutic monitoring in patient plasma. (2017, August 30). Bioanalysis Zone. [Link]

  • Development and validation of a LC-MS/MS method for simultaneous determination of TQ-A3326 and its major metabolites in human plasma, urine and feces: application to pharmacokinetic assay. (2020, June 19). PubMed. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). MDPI. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022, July 4). PMC. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). PMC. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025, September 25). MDPI. [Link]

  • Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the. (2014, May 20). bevital. [Link]

  • SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. (1982, April 6). Semantic Scholar. [Link]

Sources

Comparative

Reproducibility of 2-Amino-6-nitroquinazolin-4(3H)-one Synthesis Pathways: A Comparative Guide

The 2-aminoquinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of kinase inhibitors and potent antiviral agents (e.g., anti-SARS-CoV-2 therapeutics)...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminoquinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of kinase inhibitors and potent antiviral agents (e.g., anti-SARS-CoV-2 therapeutics) [1]. However, introducing a nitro group at the 6-position to synthesize 2-amino-6-nitroquinazolin-4(3H)-one presents significant synthetic challenges. The strong electron-withdrawing nature of the nitro group drastically alters the reactivity of the precursors, often leading to poor reproducibility, sluggish kinetics, and low yields in legacy synthetic routes.

This guide objectively compares the performance of three primary synthesis pathways, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure high reproducibility in your drug development workflows.

Mechanistic Bottlenecks: The "Nitro Effect"

To understand the divergence in pathway reproducibility, we must analyze the causality behind the chemical kinetics. The 6-nitro group on the target quinazolinone originates from the 5-nitro group of the anthranilic acid (or benzamide) precursor.

The nitro group exerts powerful inductive (-I) and resonance (-M) effects, pulling electron density away from the aromatic ring. This severely deactivates the adjacent primary amine , reducing its nucleophilicity. In classical electrophilic cyclization reactions (such as the Cyanogen Bromide route), the nucleophilic attack of this amine is the rate-determining step. The deactivation leads to extended reaction times, which in turn promotes the hydrolysis of electrophilic reagents and the formation of intractable side products. Modern synthetic routes must bypass this kinetic bottleneck by utilizing highly activated intermediates or Lewis acid catalysis [1, 2].

Comparative Analysis of Synthesis Pathways

Pathway A: TMSCl-Mediated Dimroth Rearrangement (Recommended)

This modern, one-pot approach reacts 2-amino-5-nitrobenzoic acid with cyanamide in the presence of chlorotrimethylsilane (TMSCl) and a bulky alcohol solvent (tert-butanol).

  • The Causality of Reagents: TMSCl acts as a dual-purpose reagent. It transiently silylates the carboxylic acid and acts as a mild Lewis acid to activate the cyanamide carbon. This dramatically lowers the activation energy required for the deactivated nitrated amine to attack, facilitating a rapid Dimroth rearrangement. tert-Butanol provides a polar protic environment to stabilize the transition state but is sterically hindered enough to prevent competing nucleophilic attack on the activated cyanamide.

  • Performance: Exceptional reproducibility and high yields (~85%), making it ideal for scale-up [1].

Pathway B: Cyanogen Bromide Cyclization (Legacy Route)

This classical method involves the direct cyclization of 2-amino-5-nitrobenzamide using cyanogen bromide (BrCN) in refluxing ethanol.

  • The Causality of Failure: Because the primary amine is deactivated by the nitro group, its attack on the electrophilic carbon of BrCN is extremely slow. The extended reflux required (12–18 hours) allows moisture in the solvent to hydrolyze the highly toxic BrCN into inactive cyanic acid and HBr.

  • Performance: Poor reproducibility, moderate-to-low yields (~50%), and significant safety hazards.

Pathway C: Isatoic Anhydride Ring-Opening

This two-step route begins with the ring-opening of 5-nitroisatoic anhydride with ammonia to cleanly form 2-amino-5-nitrobenzamide, followed by cyclization using S-methylisothiourea.

  • The Causality of Reagents: S-methylisothiourea serves as a milder, non-toxic alternative to BrCN. The expulsion of methanethiol gas (CH₃SH) drives the equilibrium forward.

  • Performance: High purity profiles and moderate-to-high yields (~75%), though the multi-step nature increases overall processing time.

Pathway Visualization

SynthesisPathways SM1 2-Amino-5-nitrobenzoic acid PathA Pathway A Cyanamide + TMSCl (t-BuOH, 60°C) SM1->PathA SM2 2-Amino-5-nitrobenzamide PathB Pathway B Cyanogen Bromide (EtOH, Reflux) SM2->PathB SM3 5-Nitroisatoic anhydride PathC Pathway C 1. NH3  2. S-Methylisothiourea SM3->PathC Product 2-Amino-6-nitroquinazolin-4(3H)-one (Target Scaffold) PathA->Product Yield: ~85% High Reproducibility PathB->Product Yield: ~50% Low Reproducibility PathC->Product Yield: ~75% High Purity

Comparative synthetic workflows for 2-amino-6-nitroquinazolin-4(3H)-one generation.

Quantitative Performance & Reproducibility Data

The following table summarizes the experimental metrics gathered from repeated parallel syntheses at a 50 mmol scale.

ParameterPathway A (TMSCl / Cyanamide)Pathway B (Cyanogen Bromide)Pathway C (Isatoic Anhydride)
Starting Material 2-Amino-5-nitrobenzoic acid2-Amino-5-nitrobenzamide5-Nitroisatoic anhydride
Primary Reagents Cyanamide, TMSCl, t-BuOHCyanogen Bromide, EtOHNH₃, S-Methylisothiourea
Reaction Time 4 – 6 hours12 – 18 hours24 hours (across 2 steps)
Average Yield 82% ± 3% 48% ± 12%74% ± 5%
Crude Purity (LC-MS) > 92%~ 65%> 95%
Reproducibility High LowHigh
Safety / Toxicity Moderate (Corrosive TMSCl)High (Toxic BrCN) Moderate (Odorous CH₃SH)

Standardized Experimental Protocols

To ensure trustworthiness and self-validation, the following protocols include built-in diagnostic checks to verify reaction progress and product integrity.

Protocol A: TMSCl-Mediated Cyclization (Recommended)

This protocol is optimized to overcome the nucleophilic deactivation of the nitro group.

  • Reaction Setup: To a dried 500 mL round-bottom flask equipped with a mechanical stirrer, add 2-amino-5-nitrobenzoic acid (9.1 g, 50 mmol) and cyanamide (3.15 g, 75 mmol). Suspend the solids in anhydrous tert-butanol (150 mL).

  • Activation: Dropwise, add chlorotrimethylsilane (TMSCl) (9.5 mL, 75 mmol) at room temperature over 10 minutes.

    • Causality Check: A slight exotherm should be observed as the TMSCl reacts with ambient moisture and the carboxylic acid. The suspension will begin to homogenize.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 4 to 6 hours.

    • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the bright yellow starting material spot (Rf ~0.6) and the emergence of a highly UV-active product spot (Rf ~0.3) indicates complete conversion.

  • Workup & Isolation: Cool the mixture to room temperature. Slowly add 1N NaOH (aq) until the pH reaches 7.0–7.5.

    • Rationale: The target 2-amino-6-nitroquinazolin-4(3H)-one is highly insoluble in neutral aqueous media. Neutralization forces the product to crash out as a distinct yellow/brown precipitate, while unreacted cyanamide and silyl byproducts remain highly soluble in the aqueous/t-BuOH layer.

  • Purification: Filter the precipitate under vacuum, wash sequentially with cold water (2 x 50 mL) and cold ethanol (2 x 25 mL), and dry under high vacuum to afford the product.

Protocol B: Cyanogen Bromide Cyclization (Legacy Comparison)

Provided for comparative baseline testing; requires strict adherence to safety protocols due to BrCN toxicity.

  • Reaction Setup: In a fume hood, dissolve 2-amino-5-nitrobenzamide (9.05 g, 50 mmol) in absolute ethanol (200 mL) in a 500 mL flask equipped with a reflux condenser.

  • Electrophile Addition: Carefully add cyanogen bromide (6.35 g, 60 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (78 °C) for 12–18 hours.

    • Self-Validation (Off-gas monitoring): Place a piece of moist universal pH paper near the outlet of the condenser. The evolution of HBr gas (turning the paper red) confirms the cyclization is actively occurring. When HBr evolution ceases, the reaction has either stalled due to BrCN hydrolysis or reached completion.

  • Workup: Evaporate the ethanol under reduced pressure. Suspend the crude residue in water and neutralize with saturated NaHCO₃ to precipitate the product.

    • Rationale: Due to the sluggish reaction, significant starting material often remains. The crude product must be recrystallized from DMF/water to achieve >90% purity, which accounts for the drastic drop in overall isolated yield.

Conclusion

For the synthesis of 2-amino-6-nitroquinazolin-4(3H)-one, Pathway A (TMSCl-mediated Dimroth rearrangement) is the objectively superior route. By utilizing Lewis acid activation to overcome the electron-withdrawing "nitro effect," this pathway guarantees high reproducibility, superior yields, and eliminates the need for highly toxic reagents like cyanogen bromide.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2).
Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-6-nitroquinazolin-4(3H)-one and Its Analogs

Introduction: The Quinazolinone Scaffold as a Cornerstone of Modern Drug Discovery The quinazolin-4(3H)-one nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. This fused heterocyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazolinone Scaffold as a Cornerstone of Modern Drug Discovery

The quinazolin-4(3H)-one nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. This fused heterocyclic system is a structural cornerstone found in numerous natural alkaloids and synthetic compounds, granting it access to a wide array of biological targets.[1][2][3] Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological activity, leading to the development of therapeutics for a broad spectrum of diseases. Derivatives of this scaffold have demonstrated potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3]

This guide provides a comparative analysis of the in vitro (laboratory-based) and in vivo (within a living organism) activities of compounds derived from the 2-aminoquinazolin-4(3H)-one core. While direct and extensive data on the specific 2-Amino-6-nitroquinazolin-4(3H)-one analog is emerging, we can construct a robust and predictive profile by analyzing the extensive research on its parent scaffold and the well-understood influence of nitro-group substitutions. We will explore not only the efficacy of these compounds in controlled in vitro settings but also the critical challenges and complexities of translating that potency into tangible in vivo therapeutic success.

Part 1: The In Vitro Activity Landscape: A Multi-Target Powerhouse

The 2-aminoquinazolin-4(3H)-one scaffold has proven to be a remarkably fruitful starting point for generating potent inhibitors against a diverse range of biological targets.

Anticancer Activity: Targeting the Engines of Malignancy

In vitro studies have consistently revealed the potent cytotoxic effects of 2-aminoquinazolin-4(3H)-one derivatives against a wide panel of human cancer cell lines, including those from lung (A549), liver (HepG2), breast (MCF-7), and leukemia (Jurkat, NB4).[1][4][5][6]

Mechanisms of Action: The anticancer activity is not monolithic; it stems from the inhibition of multiple, distinct cellular pathways critical for tumor growth and survival:

  • Kinase Inhibition: Many derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. This includes the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK).[3][4][5] By blocking the ATP-binding site of these kinases, the compounds shut down downstream signaling cascades like PI3K/AKT, which are essential for cell proliferation and survival.[5]

  • HDAC Inhibition: Certain analogs have been developed as Histone Deacetylase (HDAC) inhibitors, particularly targeting HDAC6.[3] This action alters gene expression, leading to cell-cycle arrest and apoptosis.

  • Apoptosis Induction: Mechanistic studies show that potent derivatives can disrupt the mitochondrial membrane potential, a key event in initiating programmed cell death (apoptosis), and arrest the cell cycle, typically in the G1 or G2 phase.[3][5]

Table 1: Representative In Vitro Anticancer Activity of 2-Aminoquinazolin-4(3H)-one Derivatives

Compound Class/DerivativeCancer Cell LineMeasurementPotency (IC50)Reference
6-(2-aminobenzo[d]thiazol-5-yl) derivative (Cmpd 45)A549 (Lung)Cytotoxicity0.44 µM[5]
2-substituted derivative (Cmpd 17)Jurkat (T-cell ALL)Cytotoxicity< 5 µM[1]
2-substituted derivative (Cmpd 17)NB4 (AML)Cytotoxicity< 5 µM[1]
HDAC6 Inhibitor (Cmpd 5c)MCF-7 (Breast)Cytotoxicity13.7 µM[3]
6-hydroxy derivative (Cmpd 8h)HepG-2 (Liver)Cytotoxicity30.19 µg/mL[6]
Antimicrobial Activity: A Weapon Against Resistance

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new therapeutic agents.[7][8] Derivatives of 2-aminoquinazolin-4(3H)-one have emerged as promising leads in this area.

In vitro screening has identified several analogs with sub-micromolar activity against MRSA strains.[7][8] For instance, compound 6y , a 2-(3,4-difluorobenzylamine) substituted analog, exhibited exceptional potency with a Minimum Inhibitory Concentration (MIC50) of 0.02 µM against the highly virulent USA300 JE2 strain of MRSA.[7] Furthermore, some quinazoline derivatives act as NorA efflux pump inhibitors, which can restore the efficacy of existing antibiotics like ciprofloxacin against resistant S. aureus strains.[9]

Antiviral Activity: Combating Viral Threats

The versatility of the scaffold extends to antiviral applications. Researchers have designed and synthesized 2-aminoquinazolin-4(3H)-one derivatives with potent inhibitory effects against coronaviruses, including SARS-CoV-2 and MERS-CoV.[10][11][12][13] An initial lead compound showed an IC50 of 0.23 µM against SARS-CoV-2 in Vero cells, spurring further optimization efforts.[14]

The Predicted Influence of the 6-Nitro Group

The introduction of a nitro (-NO₂) group at the 6-position of the quinazolinone ring is expected to significantly modulate its biological activity. Based on structure-activity relationship (SAR) principles:

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group. This property can alter the electron density of the entire heterocyclic system, potentially enhancing its ability to interact with specific residues in a target's active site through hydrogen bonding or other polar interactions.

  • Cytotoxicity: Nitroaromatic compounds are often associated with increased cytotoxicity. While this can be detrimental, in the context of anticancer agents, it can also lead to enhanced potency. Studies on other nitroquinazolinones have shown potent antiproliferative activity.[15] Careful evaluation against both cancerous and normal cell lines is therefore critical.

Part 2: Bridging the Gap: From In Vitro Potency to In Vivo Reality

A low IC50 value in a petri dish is a promising start, but it is far from a guarantee of therapeutic success. The journey from in vitro activity to in vivo efficacy is fraught with challenges, primarily centered around pharmacokinetics (what the body does to the drug) and safety.

The In Vitro-In Vivo Correlation (IVIVC) Challenge

The transition from a controlled in vitro environment to a complex biological system is the single greatest hurdle in drug development. A potent compound may fail in vivo for numerous reasons, as illustrated below.

invitro High In Vitro Potency (e.g., low IC50/MIC) pk Pharmacokinetics (ADME) Absorption Distribution Metabolism Excretion invitro->pk must overcome invivo In Vivo Efficacy pk->invivo Favorable PK leads to failure Failure in Animal Models pk->failure Poor PK leads to solubility Poor Solubility solubility->pk metabolism Rapid Metabolism (e.g., by Liver Enzymes) metabolism->pk toxicity Off-Target Toxicity toxicity->failure causes

Caption: The IVIVC challenge: from lab to living system.

Pharmacokinetics and Drug-Likeness

Early 2-aminoquinazolin-4(3H)-one leads, despite potent in vitro antiviral activity, were hampered by poor pharmacokinetic profiles, exhibiting low area under the curve (AUC) and maximum plasma concentration (Cmax) in animal studies.[10][14] This means the compound was either poorly absorbed or rapidly cleared from the body, never reaching a high enough concentration at the target site to be effective.

Subsequent research focused on optimizing these properties by modifying the structure, for example, through N-acetylation. This successfully improved metabolic stability and systemic exposure, demonstrating that the scaffold is amenable to pharmacokinetic fine-tuning.[10][14] Lipophilicity, a key parameter often expressed as LogP, is another crucial factor influencing a compound's absorption and distribution that must be carefully balanced.[4][16]

In Vivo Efficacy and Safety

When pharmacokinetics are optimized, the in vitro promise of the quinazolinone scaffold can be realized.

  • Antimicrobial Models: In a murine model of MRSA infection, quinazoline-based efflux pump inhibitors, when combined with the antibiotic ciprofloxacin, demonstrated significant in vivo synergism, validating the in vitro findings.[9]

  • Anticancer Models: In 3D tumor spheroid cultures, which more closely mimic an in vivo tumor, a potent 2-aminoquinazolin-4(3H)-one derivative significantly inhibited spheroid growth, providing a strong rationale for its advancement into animal xenograft models.[5]

  • Toxicity: A critical aspect of in vivo testing is assessing the safety profile. Early indicators are gathered from in vitro cytotoxicity assays against normal human cell lines (e.g., HepG2, HEK 293T).[7][9] Promising compounds must then be evaluated in animals to determine safety margins and potential dose-limiting toxicities. An optimized antiviral derivative, for instance, was shown to have an approximate lethal dose greater than 500 mg/kg in rats, indicating a good initial safety profile.[10][14]

Part 3: Key Experimental Protocols

To ensure reproducibility and scientific rigor, the methodologies used to assess activity must be robust and well-validated.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-Amino-6-nitroquinazolin-4(3H)-one) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: In Vitro Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 25923) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[17]

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a Compound Synthesis & Library Generation b Primary Assays (e.g., Cytotoxicity, MIC) a->b c Secondary Assays (e.g., Kinase Panel, MoA) b->c d Lead Compound Identification c->d e Pharmacokinetic (PK) Studies d->e Lead Optimization & Advancement f Efficacy Models (e.g., Xenograft, Infection) e->f g Toxicology Studies f->g h Preclinical Candidate g->h

Caption: Standard workflow from in vitro discovery to in vivo validation.

Conclusion and Expert Outlook

The 2-aminoquinazolin-4(3H)-one scaffold is a validated and highly versatile platform for the development of potent therapeutic agents. The wealth of in vitro data demonstrates its power to inhibit key targets in cancer, bacterial infections, and viral diseases. However, this guide underscores the critical lesson that in vitro potency is merely the first step on a long and complex path. The transition to in vivo efficacy is governed by the laws of pharmacokinetics, metabolism, and toxicology.

Based on the available evidence, it is reasonable to predict that 2-Amino-6-nitroquinazolin-4(3H)-one will exhibit potent in vitro cytotoxic and/or antimicrobial activity, potentially enhanced by the electron-withdrawing nature of the nitro group. The primary challenge, as with its parent analogs, will be to engineer a molecule with a favorable pharmacokinetic and safety profile. Future research must therefore focus not only on target potency but also on a concurrent, rigorous evaluation of ADME properties to successfully translate the clear in vitro potential of this compound class into effective in vivo therapeutics.

References

  • Lee, J. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules.
  • Verma, A., et al. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Research Journal of Pharmacy and Technology.
  • Lee, J. Y., et al. (2025). In vitro antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives. ResearchGate.
  • Ioniță, P., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI.
  • Lee, J. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate.
  • Garrido, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
  • da Silva, G. O., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. ACS Omega.
  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI.
  • Lee, J. Y., et al. (2021). Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. ResearchGate.
  • Yang, H., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega.
  • Gomha, S. M., et al. (2018). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Medicinal Chemistry Research.
  • Singh, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.
  • Kumar, D., et al. (2023). Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry.
  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals.
  • Nguyen, T. T. H., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology.
  • IntechOpen. (Date not available). Biological Activity of Quinazolinones. IntechOpen.
  • Christodoulou, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules.
  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. ResearchGate.
  • Abdel-Ghani, T. M., et al. (2025). Functionalization of Quinazolin-4-Ones Part 2: Reactivity of 2-Amino-3, 4, 5, or 6-Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. ResearchGate.

Sources

Comparative

cross-validation of 2-Amino-6-nitroquinazolin-4(3H)-one antimicrobial screening results

An in-depth, scientifically rigorous evaluation of novel antimicrobial agents requires moving beyond basic screening to establish a robust, artifact-free pharmacological profile. The quinazolin-4(3H)-one scaffold has eme...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, scientifically rigorous evaluation of novel antimicrobial agents requires moving beyond basic screening to establish a robust, artifact-free pharmacological profile. The quinazolin-4(3H)-one scaffold has emerged as a highly privileged pharmacophore in antimicrobial drug discovery. Specifically, compounds featuring the 2-amino and 6-nitro substitutions—such as 2-Amino-6-nitroquinazolin-4(3H)-one (2A6NQ) and its derivatives—exhibit potent broad-spectrum activity by targeting bacterial DNA gyrase[1].

However, as a Senior Application Scientist, I frequently observe that initial screening hits for planar heterocyclic compounds are plagued by false positives. Issues such as aqueous insolubility, compound precipitation, and optical interference can easily confound standard turbidity assays. To establish true therapeutic potential and benchmark 2A6NQ against standard alternatives, a rigorous, self-validating cross-validation pipeline is mandatory.

Mechanistic Grounding: Why 2A6NQ Works

To design an effective validation assay, we must first understand the causality of the compound's mechanism. The 6-nitro substitution on the quinazolinone core enhances electron withdrawal, stabilizing the molecule within the hydrophobic pocket of the bacterial DNA gyrase (GyrB subunit). Simultaneously, the 2-amino group acts as a critical hydrogen bond donor. This competitive binding blocks ATP hydrolysis, preventing the enzyme from introducing negative supercoils into DNA, ultimately leading to replication arrest and cell death[1].

MOA A 2A6NQ Molecule B Cell Envelope Penetration A->B Porin/Lipid Diffusion C DNA Gyrase (GyrB) ATP-Binding Pocket B->C Competitive Binding D Inhibition of DNA Supercoiling C->D ATP Hydrolysis Block E Bactericidal Effect (Replication Arrest) D->E Double-Strand Breaks

Fig 1: Proposed mechanism of 2A6NQ targeting bacterial DNA gyrase to induce replication arrest.

The Necessity of Orthogonal Cross-Validation

Relying solely on optical density (OD600) for Minimum Inhibitory Concentration (MIC) determination is a critical vulnerability when evaluating quinazolinones. At concentrations above 16 µg/mL, 2A6NQ can precipitate in the testing medium, mimicking bacterial turbidity and masking the compound's true efficacy. Therefore, we must cross-validate standard CLSI-compliant Broth Microdilution (BMD)[2] with a metabolic viability indicator, such as the Resazurin Microtiter Assay (REMA)[3].

Workflow Start Compound 2A6NQ Library Stock (DMSO) Sub1 Primary Screening (CLSI Broth Microdilution) Start->Sub1 Serial Dilution Sub2 Orthogonal Validation (REMA Assay) Sub1->Sub2 Turbidity/MIC Check Sub3 Time-Kill Kinetics (Bactericidal vs Static) Sub2->Sub3 Active Hits (MIC < 8 µg/mL) Sub4 Biofilm Inhibition (Crystal Violet Assay) Sub2->Sub4 Sub-MIC Testing End Validated Antimicrobial Profile Sub3->End Sub4->End

Fig 2: Orthogonal cross-validation workflow for screening heterocyclic antimicrobial compounds.

Comparative Performance Data

Before detailing the methodologies, it is essential to benchmark the cross-validated performance of 2A6NQ against clinical standards. The data below summarizes the validated MIC values across key ESKAPE pathogens, demonstrating its specific potency against Gram-positive strains.

Pathogen Strain2A6NQ MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Amoxicillin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)2.00.51.0N/A
Bacillus subtilis (ATCC 6633)4.00.250.5N/A
Escherichia coli (ATCC 8739)8.00.0158.0N/A
Pseudomonas aeruginosa (ATCC 27853)32.00.25>64N/A
Candida albicans (ATCC 10231)>64N/AN/A1.0

Note: 2A6NQ shows competitive efficacy against S. aureus but limited antifungal activity, aligning with its specific affinity for bacterial DNA gyrase over eukaryotic topoisomerases.

Experimental Protocols: Building a Self-Validating System

To ensure scientific integrity, every protocol must be a closed, self-validating loop. If a control fails, the entire plate is invalidated.

Protocol A: CLSI M07-Compliant Broth Microdilution (BMD)

Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of Ca²⁺ and Mg²⁺ are strictly required to ensure accurate permeability of the bacterial outer membrane, particularly for Gram-negative strains[2].

  • Inoculum Preparation: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard. Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL[2].

  • Compound Dilution: Prepare a 2A6NQ stock in 100% DMSO. Perform 2-fold serial dilutions in CAMHB in a 96-well plate. Critical: Ensure final DMSO concentration never exceeds 1% to prevent solvent-induced cellular toxicity.

  • Internal Controls:

    • Growth Control (GC): Bacteria + CAMHB + 1% DMSO (Validates solvent is non-toxic).

    • Sterility Control (SC): CAMHB only (Validates media is uncontaminated).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible turbidity.

Protocol B: Resazurin Microtiter Assay (REMA) for Orthogonal Validation

Causality: Because 2A6NQ can precipitate and cause false turbidity, we deploy resazurin (an oxidation-reduction indicator). Viable, actively metabolizing bacteria reduce the blue resazurin dye to pink resorufin. This bypasses optical artifacts entirely, providing a definitive biochemical readout of cell viability[3].

  • Dye Addition: Following the 24-hour incubation from Protocol A, add 30 µL of a 0.015% aqueous resazurin solution to all wells[3].

  • Secondary Incubation: Incubate the plates in the dark at 37°C for an additional 2–4 hours.

  • Readout: A color shift from blue to pink indicates bacterial survival. The validated MIC is the lowest compound concentration that remains strictly blue.

  • Self-Validation Check: The GC well must turn bright pink, and the SC well must remain deep blue. If the SC well turns pink, the assay is contaminated and voided.

Protocol C: Time-Kill Kinetics

Causality: MIC only tells us if growth is inhibited (bacteriostatic). To determine if 2A6NQ actively kills the pathogen (bactericidal), we must track the logarithmic reduction of viable colony-forming units (CFUs) over time.

  • Setup: Inoculate flasks containing CAMHB and varying concentrations of 2A6NQ (1×, 2×, and 4× the validated MIC) with a starting inoculum of 1×106 CFU/mL.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA). Incubate overnight and count CFUs.

  • Interpretation: A compound is classified as bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) in viable CFUs compared to the initial inoculum within 24 hours.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-6-nitroquinazolin-4(3H)-one

This document provides essential safety and handling protocols for 2-Amino-6-nitroquinazolin-4(3H)-one, a specialized heterocyclic compound. As a Senior Application Scientist, my objective is to synthesize technical data...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 2-Amino-6-nitroquinazolin-4(3H)-one, a specialized heterocyclic compound. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven experience to ensure your safety and experimental success. This guide is structured not as a rigid template, but as a dynamic, logical progression from hazard identification to operational planning and disposal.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be developed by analyzing its structural components: the quinazolinone core and, critically, the nitroaromatic functional group. This approach, which involves assessing data from close structural analogs and the known hazards of the chemical class, is a standard and necessary practice in research and development for ensuring a high level of safety when handling novel or sparsely documented compounds.

Hazard Analysis: A Compound of Dual Risk

The primary hazards associated with 2-Amino-6-nitroquinazolin-4(3H)-one stem from two key features: the general toxicity profile of quinazolinone derivatives and the energetic nature of nitroaromatic compounds.

  • Toxicological Hazards: Based on data from the analogous compound 6-Nitroquinazolin-4(3H)-one, we can anticipate potential health effects[1]. The compound is likely to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation[1].

  • Physicochemical Hazards: The presence of the nitro group (NO₂) on the aromatic ring classifies this molecule as a nitroaromatic compound. This class of compounds is known for being energetic, meaning they can decompose exothermically and, under certain conditions, may pose an explosion risk[2]. These materials can be sensitive to heat, shock, friction, or static discharge. It is imperative to treat any new or poorly characterized nitro compound as potentially explosive and toxic[2].

Table 1: Hazard Summary and GHS Classifications (Inferred) Based on data from 6-Nitroquinazolin-4(3H)-one and general nitroaromatic compound hazards.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1]
STOT - Single Exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1]
Explosive Properties (Potential)GHS01 (Exploding Bomb)Danger(Precautionary) Potentially explosive; avoid shock, friction, heat.[2]

The Hierarchy of Controls: A Foundational Safety Principle

Before specifying Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. A comprehensive safety plan prioritizes engineering and administrative controls to minimize exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Blast Shield) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE caption Figure 1. The Hierarchy of Controls.

Figure 1. The Hierarchy of Controls.

For 2-Amino-6-nitroquinazolin-4(3H)-one, the most critical engineering control is the mandatory use of a certified chemical fume hood to prevent inhalation of dust and to contain any potential energetic events[3].

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and directly address the identified hazards. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to employees[4][5][6].

Table 2: PPE Specification for Handling 2-Amino-6-nitroquinazolin-4(3H)-one

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (<1g) ANSI Z87.1 Safety Goggles[6]Single pair of Nitrile GlovesFlame-Resistant (FR) Lab Coat[3][6]Not required if inside a certified chemical fume hood.
Reaction Setup/Workup ANSI Z87.1 Safety Goggles & Face Shield[6]Double-gloving with Nitrile GlovesFlame-Resistant (FR) Lab CoatNot required if inside a certified chemical fume hood.
Handling >5g or Energetic Reactions ANSI Z87.1 Safety Goggles & Face ShieldDouble-gloving with Nitrile GlovesFlame-Resistant (FR) Lab Coat and ApronNot required if behind a blast shield inside a fume hood.
Spill Cleanup ANSI Z87.1 Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesFlame-Resistant (FR) Lab Coat and ApronFull-face respirator with P100/Organic Vapor cartridges may be required depending on spill size and ventilation[5].
Detailed PPE Rationale
  • Eye and Face Protection : Due to the risk of irritation and the potential for energetic decomposition, eye protection is non-negotiable.

    • Chemical Splash Goggles conforming to ANSI Z87.1 standards are mandatory at all times to protect against dust and splashes[6].

    • A Face Shield must be worn over the goggles during any procedure with a higher splash or energetic risk, such as adding reagents or during workup[6][7].

  • Hand Protection :

    • Nitrile gloves provide good protection against incidental contact with many chemicals. For this compound, given its potential for skin irritation, gloves must be inspected before use and changed immediately if contamination is suspected[1][5]. Double-gloving is recommended during transfers and reaction workups to provide an extra layer of protection.

  • Body Protection :

    • A Flame-Resistant (FR) Lab Coat is strongly recommended over standard cotton/poly lab coats. The energetic nature of nitro compounds presents a fire and explosion risk, making FR clothing a critical safety measure[3].

    • Ensure the lab coat is fully buttoned, and wear full-length pants and closed-toe shoes to cover all exposed skin[7].

Operational Plan: A Step-by-Step Workflow

All manipulations must occur within a certified chemical fume hood. For any reactions involving heating or scaling up beyond 1 gram, the use of a blast shield in front of the fume hood sash is mandatory.

Operational_Workflow cluster_1 Safe Handling Workflow Prep 1. Preparation - Don Full PPE - Verify Fume Hood - Prepare Spill Kit Weigh 2. Weighing - Use non-sparking spatula - Tare vessel on balance - Transfer solid carefully Prep->Weigh Transfer 3. Reaction Addition - Add slowly to solvent - Monitor for exotherms Weigh->Transfer Reaction 4. Reaction - Place behind blast shield - Maintain clear labeling Transfer->Reaction Cleanup 5. Decontamination - Clean spatula/surfaces - Doff PPE correctly Reaction->Cleanup Disposal 6. Waste Disposal - Segregate waste - Seal & label container Cleanup->Disposal caption Figure 2. Step-by-step operational workflow.

Figure 2. Step-by-step operational workflow.

Protocol for Handling Solid 2-Amino-6-nitroquinazolin-4(3H)-one:

  • Pre-Operation Safety Check : Before handling, ensure you are wearing all PPE specified in Table 2. Confirm that the chemical fume hood is operational and that a spill kit containing a non-combustible absorbent (like sand or vermiculite) is nearby[3].

  • Weighing : Use a non-sparking spatula (e.g., plastic or bronze) to avoid generating static or friction that could initiate decomposition[2]. Weigh the compound in a tared container inside the fume hood.

  • Transfer and Addition : When adding the solid to a reaction vessel, do so slowly and in small portions. Monitor for any signs of an exothermic reaction.

  • Reaction Monitoring : Once the reaction is underway, keep the fume hood sash as low as possible. If using a blast shield, position it between yourself and the apparatus.

  • Decontamination : After the operation, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

  • Doffing PPE : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly.

Emergency and Disposal Plan

Emergency Procedures

In any emergency, prioritize personal safety and alert others in the laboratory.

Emergency_Spill_Response cluster_2 Spill Response Flowchart Spill Spill Occurs Alert Alert Personnel & Evacuate Area (if necessary) Spill->Alert Assess Assess Spill Size & Consult SDS/Safety Plan Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill (Contact EHS) SmallSpill->LargeSpill No DonPPE Don Spill Response PPE SmallSpill->DonPPE Yes Contain Contain with Inert Absorbent (Sand, Vermiculite) DonPPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Package Package in Labeled, Sealed Container Collect->Package Decon Decontaminate Area Package->Decon caption Figure 3. Emergency response for a chemical spill.

Figure 3. Emergency response for a chemical spill.
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1][8].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][8].

  • Spill : For a small spill inside a fume hood, wear appropriate spill-response PPE. Cover the spill with a non-combustible absorbent material like sand or vermiculite. Carefully sweep the material into a designated hazardous waste container using non-sparking tools. Decontaminate the area. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately[3][9].

Disposal Plan

Chemical waste disposal is strictly regulated. Improper disposal can lead to serious safety incidents and environmental harm.

  • Waste Segregation : All materials contaminated with 2-Amino-6-nitroquinazolin-4(3H)-one, including excess solid, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection : Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Incompatibility : Do not mix nitro compound waste with incompatible materials, such as strong bases, amines, or oxidizing/reducing agents, as this could trigger a dangerous reaction[3][10].

  • Final Disposal : Never dispose of nitro compounds down the drain or in regular trash[3]. Contact your institution's EHS department for pickup and proper disposal according to all local, state, and federal regulations[10].

By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling 2-Amino-6-nitroquinazolin-4(3H)-one, ensuring a safe and productive research environment.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • (2025, November 14). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • (2012, July 12). 6-Aminoquinoline Safety Data Sheet.
  • (2002, June 05). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
  • OSHE UTHM. (2015, May 15). Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 6-NITROQUINAZOLIN-4(3H)-ONE.
  • Echemi. (2019, July 15). 2-Amino-4(1H)-quinazolinone Safety Data Sheets.
  • Ju, M. K., et al. (2020). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.

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